Product packaging for Ensitrelvir Fumarate(Cat. No.:CAS No. 2757470-18-9)

Ensitrelvir Fumarate

Número de catálogo: B10829017
Número CAS: 2757470-18-9
Peso molecular: 647.9 g/mol
Clave InChI: FBOCUALVLIWPNQ-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ENSITRELVIR FUMARATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21ClF3N9O6 B10829017 Ensitrelvir Fumarate CAS No. 2757470-18-9

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

2757470-18-9

Fórmula molecular

C26H21ClF3N9O6

Peso molecular

647.9 g/mol

Nombre IUPAC

(E)-but-2-enedioic acid;6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+

Clave InChI

FBOCUALVLIWPNQ-WLHGVMLRSA-N

SMILES isomérico

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=C/C(=O)O)\C(=O)O

SMILES canónico

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=CC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Ensitrelvir Fumarate: A Deep Dive into its Mechanism of Action Against SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensitrelvir fumarate (formerly S-217622) is an orally bioavailable, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme for viral replication. This technical guide elucidates the molecular mechanism by which ensitrelvir exerts its antiviral activity, providing a comprehensive overview of its binding interactions, inhibitory kinetics, and the experimental methodologies used for its characterization. Through a detailed analysis of its interaction with the 3CLpro active site, this document aims to provide a thorough understanding of ensitrelvir's potency against wild-type and variant strains of SARS-CoV-2.

Introduction: The Role of 3CL Protease in SARS-CoV-2 Replication

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are processed by viral proteases to yield functional non-structural proteins (nsps) essential for viral replication and transcription. The 3C-like protease (3CLpro), also known as the main protease (Mpro) or nsp5, is a cysteine protease responsible for the majority of these cleavage events.[1] The indispensable role of 3CLpro in the viral life cycle makes it a prime target for antiviral drug development.[1] Ensitrelvir was developed through structure-based drug design to specifically inhibit this crucial enzyme.

Mechanism of Action: Non-covalent Inhibition of 3CL Protease

Ensitrelvir acts as a competitive inhibitor of the SARS-CoV-2 3CL protease. Unlike covalent inhibitors that form a permanent bond with the target enzyme, ensitrelvir binds reversibly to the active site. This non-covalent interaction is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the substrate-binding pocket.

Binding Interactions with the 3CL Protease Active Site

Crystallographic studies of ensitrelvir in complex with SARS-CoV-2 3CLpro (PDB ID: 8HEF) have revealed the precise molecular interactions that underpin its inhibitory activity.[2] Ensitrelvir occupies the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[3]

Key interactions include:

  • Hydrogen Bonds: The molecule forms hydrogen bonds with the backbone amides of key residues in the active site. These interactions are crucial for anchoring the inhibitor within the binding pocket.[2]

  • π-π Stacking: Aromatic rings within the ensitrelvir structure engage in π-π stacking interactions with histidine residues of the protease, further stabilizing the enzyme-inhibitor complex.[2]

The following diagram illustrates the key binding interactions of ensitrelvir within the 3CLpro active site.

Ensitrelvir_Binding cluster_3CLpro SARS-CoV-2 3CL Protease Active Site S1 S1 Subsite S2 S2 Subsite S1_prime S1' Subsite Ensitrelvir Ensitrelvir Ensitrelvir->S1  Hydrogen Bonds Ensitrelvir->S2  Hydrophobic Interactions Ensitrelvir->S1_prime  π-π Stacking

Caption: Binding of Ensitrelvir to 3CLpro subsites.

Quantitative Analysis of Inhibitory Activity

The potency of ensitrelvir has been quantified through various in vitro assays, demonstrating its effectiveness against both wild-type SARS-CoV-2 and several variants of concern.

ParameterVirus/EnzymeValue (nM)Assay TypeReference
IC50 SARS-CoV-2 3CLpro (WT)13Enzyme Inhibition (FRET)[2]
EC50 SARS-CoV-2 (Wild-Type)220 - 520Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BA.1)280Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BA.2)220Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BA.2.75)330Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BA.4)410Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BA.5)420Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (BQ.1.1)520Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Omicron (XBB.1)430Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Mu (B.1.621)320Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Lambda (C.37)280Cytopathic Effect (VeroE6T)[1]
EC50 SARS-CoV-2 Theta (P.3)300Cytopathic Effect (VeroE6T)[1]

Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay

The inhibitory activity of ensitrelvir against purified SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET) assay or a mass spectrometry-based assay.[1]

Protocol Outline (FRET-based):

  • Compound Preparation: Ensitrelvir is serially diluted in DMSO and then further diluted in assay buffer.

  • Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 3CLpro and a fluorogenic peptide substrate are prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing EDTA and DTT).

  • Reaction Initiation: The reaction is initiated by adding the 3CLpro enzyme to a mixture of the substrate and the inhibitor.

  • Signal Detection: The fluorescence signal is monitored over time using a plate reader. The rate of substrate cleavage is determined by the increase in fluorescence.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

FRET_Assay_Workflow A Prepare serial dilutions of Ensitrelvir B Mix Ensitrelvir with 3CLpro enzyme A->B C Add fluorogenic substrate B->C D Incubate at room temperature C->D E Measure fluorescence signal D->E F Calculate IC50 value E->F CPE_Assay_Workflow A Seed VeroE6/TMPRSS2 cells B Add serial dilutions of Ensitrelvir A->B C Infect cells with SARS-CoV-2 B->C D Incubate for 3-4 days C->D E Measure cell viability D->E F Calculate EC50 value E->F

References

Preclinical Development and In Vitro Antiviral Activity of Ensitrelvir Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensitrelvir Fumarate (code name S-217622, brand name Xocova®) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] Developed by Shionogi & Co., Ltd. in partnership with Hokkaido University, it is a nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][3][4] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics.[5][6] Ensitrelvir has received emergency regulatory approval in Japan and Singapore for the treatment of SARS-CoV-2 infection.[7][8][9] This guide provides an in-depth overview of its preclinical development, focusing on its mechanism of action and comprehensive in vitro antiviral activity.

Mechanism of Action

The replication of SARS-CoV-2 relies on the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) by the main protease (Mpro or 3CLpro).[5][6] Ensitrelvir is designed to specifically inhibit this process. As a noncovalent inhibitor, it binds to the substrate-binding pocket of Mpro, targeting the S1, S2, and S1' subsites, thereby blocking the enzymatic activity necessary for viral polyprotein processing.[4][10] This inhibition effectively halts the viral replication cascade.[2][5] Unlike some other protease inhibitors, Ensitrelvir is administered once daily without a pharmacokinetic booster like ritonavir.[3][11]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug_action Ensitrelvir Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Ensitrelvir Ensitrelvir Mpro 3CL Protease (Mpro) Ensitrelvir->Mpro Binds to Mpro->Inhibition Inhibits

Figure 1: Mechanism of action of Ensitrelvir.

In Vitro Antiviral Activity

Ensitrelvir has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants of concern (VOCs) and other coronaviruses in various cell-based assays.

Activity against SARS-CoV-2 Variants

The antiviral efficacy of Ensitrelvir has been consistently demonstrated across numerous SARS-CoV-2 variants, including multiple Omicron sublineages.[5][12] Studies show that its effectiveness is largely unaffected by mutations in the spike protein, as its target, the 3CL protease, is highly conserved across variants.[3][12]

SARS-CoV-2 Variant Pango Lineage Cell Line EC50 (μM) Reference
WuhanAVeroE6/TMPRSS20.37[12]
AlphaB.1.1.7VeroE6/TMPRSS2-[13]
BetaB.1.351VeroE6/TMPRSS2-[13]
GammaP.1VeroE6/TMPRSS2-[13]
DeltaB.1.617.2VeroE6/TMPRSS2-[13]
MuB.1.621VeroE6T0.22-0.52[5]
LambdaC.37VeroE6T0.22-0.52[5]
ThetaP.3VeroE6T0.22-0.52[5]
OmicronBA.1.1VeroE6T0.22-0.52[5]
OmicronBA.1.18VeroE6/TMPRSS20.29[12]
OmicronBA.2VeroE6T0.22-0.52[5]
OmicronBA.2.75VeroE6T0.22-0.52[5]
OmicronBA.4VeroE6T0.22-0.52[5]
OmicronBA.4.6VeroE6/TMPRSS20.30[12]
OmicronBA.5VeroE6T0.22-0.52[5]
OmicronBA.5.2.1VeroE6/TMPRSS20.37[12]
OmicronBE.1 (BA.5-like)hAEC0.0601 (EC90)[12]
OmicronBF.7VeroE6/TMPRSS20.51[12]
OmicronBF.7.4.1VeroE6/TMPRSS20.55[12]
OmicronBQ.1.1VeroE6/TMPRSS20.48[12]
OmicronBQ.1.1VeroE6T0.22-0.52[5]
OmicronCH.1.1.11VeroE6/TMPRSS20.38[12]
OmicronXBB.1VeroE6T0.22-0.52[5]
OmicronXBB.1.5VeroE6/TMPRSS20.57[12]
OmicronXBB.1.5hAEC0.0601 (EC90)[12]
OmicronXBB.1.9.1VeroE6/TMPRSS20.99[12]
OmicronXBB.1.16VeroE6/TMPRSS20.33[12]
OmicronXBFVeroE6/TMPRSS20.29[12]
OmicronXEVeroE6T0.22-0.52[5]
Table 1: Summary of in vitro antiviral activity of Ensitrelvir against various SARS-CoV-2 variants.
Activity against Other Coronaviruses

Ensitrelvir's inhibitory action extends beyond SARS-CoV-2 to other related coronaviruses, suggesting its potential as a broad-spectrum agent for future coronavirus threats.[3][14]

Coronavirus Cell Line EC50 / EC90 (μM) Reference
SARS-CoVVeroE6/TMPRSS2EC50 = 0.21[3][14]
MERS-CoVVeroE6/TMPRSS2EC50 = 1.4[3][14]
HCoV-229EMRC-5EC50 = 5.5[3][14]
HCoV-OC43MRC-5EC90 = 0.074[3][14]
Table 2: In vitro antiviral activity of Ensitrelvir against other human coronaviruses.

Biochemical Inhibitory Activity

Enzyme kinetic assays have been employed to quantify the direct inhibitory effect of Ensitrelvir on the SARS-CoV-2 Mpro. These studies confirm a potent, nanomolar-level inhibition.

Parameter Value (μM) Reference
IC500.013[3][15][16]
Ki0.009[16][17]
Table 3: Biochemical inhibitory activity of Ensitrelvir against wild-type SARS-CoV-2 Mpro.

Resistance Profile

The emergence of drug resistance is a critical consideration for any antiviral therapeutic. Studies have been conducted to identify mutations in the Mpro that could confer resistance to Ensitrelvir. While resistance can be induced in vitro through serial passage, Ensitrelvir retains activity against many naturally occurring Mpro polymorphisms.[15][18][19] Some specific mutations, such as M49L, S144A, and E166V/A, have been associated with reduced susceptibility.[7][18][20] Notably, cross-resistance profiles with other Mpro inhibitors like nirmatrelvir are not always symmetrical; some nirmatrelvir-resistant variants show cross-resistance to ensitrelvir, while some ensitrelvir-resistant variants show limited cross-resistance to nirmatrelvir.[7][21]

Mpro Mutant Ki (μM) Fold Increase in Ki (vs. WT) Reference
M49I-6[17][22]
G143S0.14115[16][17][22]
R188S-6[17][22]
N142D-2-3[17]
R188K-2-3[17]
T190I-2-3[17]
Q189K0.008~1 (retains activity)[17][22]
Table 4: Inhibitory activity (Ki) of Ensitrelvir against select Mpro polymorphisms.

Selectivity and Cytotoxicity

An ideal antiviral should exhibit high selectivity for its viral target with minimal off-target effects on host cells. Preclinical studies show Ensitrelvir to be highly selective for coronavirus proteases. It demonstrated no significant inhibitory activity against human host-cell proteases such as caspase-2, chymotrypsin, cathepsin B/D/G/L, and thrombin at concentrations up to 100 μM.[3][14] Furthermore, in vitro safety assessments revealed no concerns regarding ether-a-go-go-related gene (hERG) inhibition, mutagenicity, or phototoxicity.[3]

Experimental Protocols

The in vitro activity of Ensitrelvir has been characterized using standardized virological and biochemical assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for evaluating antiviral efficacy by measuring the ability of a compound to protect cells from virus-induced death.

A 1. Seed Cells (e.g., VeroE6/TMPRSS2) in 96-well plates B 2. Add Serially Diluted Ensitrelvir to Wells A->B C 3. Infect Cells with SARS-CoV-2 B->C D 4. Incubate (e.g., 3-4 days at 37°C) C->D E 5. Assess Cell Viability (e.g., CellTiter-Glo Assay) D->E F 6. Calculate EC50 (Concentration for 50% protection) E->F

Figure 2: General workflow of a CPE reduction assay.

Detailed Methodology:

  • Cell Seeding: Host cells permissive to SARS-CoV-2 infection, such as VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2), are seeded into 96-well plates and incubated overnight.[12][23]

  • Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Ensitrelvir.

  • Virus Infection: A standardized amount of SARS-CoV-2 virus is added to the wells.[23]

  • Incubation: The plates are incubated for a period of 3 to 4 days to allow for viral replication and the development of cytopathic effects in control wells (no drug).[12][23]

  • Viability Assessment: Cell viability is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[23]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the drug concentration at which 50% of the cytopathic effect is inhibited. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess drug toxicity.[23]

Human Airway Epithelial Cell (hAEC) Assay

To evaluate antiviral activity in a more physiologically relevant system, primary human airway epithelial cells are used. In this model, antiviral activity is assessed by measuring the reduction of virus released from the cells.[12]

FRET-Based Enzymatic Assay

This biochemical assay directly measures the inhibition of the Mpro enzyme's catalytic activity.

Detailed Methodology:

  • Reaction Mixture: Recombinant SARS-CoV-2 Mpro is mixed with a fluorescently labeled peptide substrate that mimics the natural cleavage site of the enzyme. The assay is based on Fluorescence Resonance Energy Transfer (FRET).

  • Compound Addition: Ensitrelvir at varying concentrations is added to the reaction mixture.

  • Incubation and Measurement: The mixture is incubated, and the enzymatic reaction (cleavage of the FRET substrate) is monitored by measuring the change in fluorescence over time.

  • Data Analysis: The rate of substrate cleavage is used to determine the level of enzyme inhibition. The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit 50% of the Mpro enzymatic activity.[16][17] The inhibition constant (Ki) can also be determined from these data.[16][17]

Conclusion

The preclinical data for this compound establish it as a potent and selective inhibitor of the SARS-CoV-2 3CL protease. Its robust in vitro activity against a wide array of viral variants, including contemporary Omicron sublineages, underscores the therapeutic potential derived from targeting a highly conserved viral enzyme.[5][12][24] Favorable pharmacokinetic profiles and a high selectivity index further support its clinical development.[3][25] The detailed characterization of its mechanism, efficacy, and resistance profile provides a strong foundation for its use in treating COVID-19 and informs the ongoing development of broad-spectrum coronavirus antivirals.[3][9]

References

Structural Insights into Ensitrelvir's Inhibition of SARS-CoV-2 3CL Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of ensitrelvir (fumarate salt, formerly S-217622) binding to the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral life cycle. Ensitrelvir is a non-covalent, non-peptidic oral antiviral that has demonstrated potent inhibition of 3CLpro, making it a key therapeutic agent in the management of COVID-19.[1][2][3] This document summarizes key structural data, quantitative binding affinities, and detailed experimental methodologies to facilitate further research and development in this area.

Overview of the Ensitrelvir-3CLpro Interaction

The main protease of SARS-CoV-2, 3CLpro, is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication.[1][4] Ensitrelvir positions itself within the substrate-binding pocket of 3CLpro, specifically occupying the S1, S1', and S2 subsites.[2][5] Its binding is characterized by a network of hydrogen bonds and hydrophobic interactions, which collectively contribute to its high inhibitory potency.[4][5]

A notable feature of ensitrelvir's binding is the induction of a conformational change in the catalytic dyad residue His41, resulting in a face-to-face π-π stacking interaction with the trifluorobenzene moiety of the inhibitor.[4] This interaction, along with others, anchors the drug firmly in the active site, preventing substrate access and subsequent polyprotein processing.

Quantitative Binding and Activity Data

The efficacy of ensitrelvir has been quantified through various in vitro assays, demonstrating its potent inhibition of 3CLpro and its antiviral activity against multiple SARS-CoV-2 variants.

ParameterValueVirus/Enzyme VariantReference
IC50 13 nMWild-Type SARS-CoV-2 3CLpro[4][5]
Ki 9 nMWild-Type SARS-CoV-2 3CLpro[4]
EC50 0.22 - 0.52 µMVarious SARS-CoV-2 Variants (Omicron, Mu, Lambda, Theta)[6]
EC50 0.21 µMSARS-CoV[3]
EC50 1.4 µMMERS-CoV[3]

Structural Details of the Binding Site Interaction

Crystal structures of the ensitrelvir-3CLpro complex have provided atomic-level insights into the binding mechanism. The following table summarizes the key interactions observed in the wild-type enzyme complex.

Ensitrelvir Moiety3CLpro ResidueInteraction TypeDistance (Å)Reference
Triazine carbonylsGly143, Cys145, Glu166Hydrogen Bond-[5]
1-methyl-1H-1,2,4-triazolylHis163Hydrogen Bond3.1[4][5]
6-chloro-2-methyl-2H-indazoleThr26Hydrogen Bond3.5[4]
TrifluorobenzylS2 subsite (hydrophobic pocket)Hydrophobic Interaction-[5]
TrifluorobenzeneHis41π-π Stacking-[4]
-S144Hydrogen Bond3.2[4]

Experimental Protocols

X-ray Crystallography

The determination of the three-dimensional structure of the ensitrelvir-3CLpro complex is achieved through X-ray crystallography. Below is a generalized workflow.

experimental_workflow cluster_protein Protein Preparation cluster_complex Complex Formation and Crystallization cluster_data Data Collection and Structure Determination P1 Expression of 3CLpro in E. coli P2 Cell Lysis and Clarification P1->P2 P3 Affinity Chromatography (e.g., Ni-NTA) P2->P3 P4 Size-Exclusion Chromatography P3->P4 C1 Incubation of purified 3CLpro with Ensitrelvir P4->C1 C2 Crystallization Screening (Vapor Diffusion) C1->C2 C3 Optimization of Crystal Growth Conditions C2->C3 D1 X-ray Diffraction Data Collection at Synchrotron C3->D1 D2 Data Processing and Scaling D1->D2 D3 Phase Determination (Molecular Replacement) D2->D3 D4 Model Building and Refinement D3->D4 D5 Structure Validation and Deposition (PDB) D4->D5

Workflow for X-ray Crystallography of Ensitrelvir-3CLpro Complex.

Detailed Methodology:

  • Protein Expression and Purification: The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an expression vector (e.g., pGEX-6P-1) and transformed into Escherichia coli BL21(DE3) cells.[7] Protein expression is induced, and cells are harvested and lysed. The protease is then purified using a combination of affinity and size-exclusion chromatography to achieve high purity.

  • Crystallization: The purified 3CLpro is incubated with an excess of ensitrelvir to ensure complex formation. Crystallization is achieved using the hanging or sitting drop vapor diffusion method by screening a wide range of buffer conditions, precipitants, and temperatures.

  • Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined apo-structure of 3CLpro. The final model is built and refined to yield high-resolution structural data. For example, the crystal structure with PDB ID 8HEF was solved at a resolution of 1.51 Å.[7]

Förster Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is commonly used to determine the inhibitory activity (IC50) of compounds against 3CLpro.

fret_assay cluster_assay FRET-based Assay Principle A FRET Substrate (Fluorophore-Quencher Pair) B 3CLpro A->B + C Cleavage of Substrate B->C F Inhibition of Cleavage B->F + FRET Substrate D Fluorescence Signal C->D E Ensitrelvir (Inhibitor) E->B Pre-incubation G No/Reduced Fluorescence F->G

Principle of the FRET-based enzymatic assay for 3CLpro inhibition.

Detailed Methodology:

  • Reagents: Purified SARS-CoV-2 3CLpro, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET donor (e.g., Edans) and acceptor (e.g., Dabcyl), and the inhibitor (ensitrelvir).

  • Procedure: The 3CLpro enzyme is pre-incubated with varying concentrations of ensitrelvir in an appropriate assay buffer.[8] The enzymatic reaction is initiated by the addition of the FRET substrate.

  • Data Acquisition: The fluorescence intensity is monitored over time using a plate reader. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. The presence of an effective inhibitor like ensitrelvir prevents this cleavage, leading to a lower fluorescence signal.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between ensitrelvir and 3CLpro.[9][10][11]

Detailed Methodology:

  • Sample Preparation: Purified 3CLpro is placed in the sample cell of the calorimeter, and a concentrated solution of ensitrelvir is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of ensitrelvir are made into the 3CLpro solution while the heat change upon binding is measured.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction. Recent studies have revealed that ensitrelvir acts as a slow- and tight-binding inhibitor, initially forming a complex with a KI of 9.9 ± 0.7 nM, which then transitions to a tighter assembly with a KI* of 1.1 ± 0.2 nM.[12]

Conclusion

The structural and quantitative data presented in this guide highlight the well-defined and potent mechanism of action of ensitrelvir against SARS-CoV-2 3CLpro. The detailed experimental protocols provide a foundation for researchers to further investigate this interaction, explore the impact of emerging viral variants, and design next-generation antivirals. The comprehensive understanding of the ensitrelvir-3CLpro binding mode serves as a valuable resource for the ongoing efforts in the fight against COVID-19 and future coronavirus threats.

References

Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensitrelvir Fumarate (trade name Xocova), developed by Shionogi in partnership with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide provides a detailed summary of the early-phase clinical trial data, focusing on pharmacokinetics, safety, and virological efficacy.

Core Mechanism of Action

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the 3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a process essential for the virus to assemble functional replication machinery.[7] This inhibition effectively halts viral replication within host cells.[4] Structural analysis has revealed that Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[2][8]

G cluster_0 Host Cell SARS_CoV_2 SARS-CoV-2 Virus Viral_RNA Viral RNA (Polyproteins pp1a/ab) SARS_CoV_2->Viral_RNA Enters & Releases RNA CL3_Protease 3CL Protease (Mpro) (Target Enzyme) Viral_RNA->CL3_Protease Translates to produce Replication_Complex Functional Viral Proteins & Replication-Transcription Complex CL3_Protease->Replication_Complex Cleaves polyproteins to form New_Virions New Virus Assembly Replication_Complex->New_Virions Replicates RNA for Ensitrelvir Ensitrelvir Ensitrelvir->CL3_Protease Inhibits

Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

Experimental Protocols

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety, tolerability, pharmacokinetics, and antiviral efficacy.

Phase 1 Study Protocol (jRCT2031210202)
  • Objective : To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of food on its pharmacokinetics.[9][10][11]

  • Design : A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label, two-group, two-period crossover portion was included to assess the food effect.[11]

  • Participants : Healthy Japanese and White adult participants.[9] Subsequent evaluations included Japanese females and elderly participants.[11]

  • Intervention :

    • Part 1 (Single Ascending Dose) : Participants received a single oral dose of Ensitrelvir (20, 70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]

    • Part 2 (Multiple Ascending Dose) : Participants received once-daily oral Ensitrelvir for 5 days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]

  • Key Assessments :

    • Safety : Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]

    • Pharmacokinetics : Serial blood sampling to determine plasma concentrations of Ensitrelvir and calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[9][11]

Phase 2a/2b Study Protocol (jRCT2031210350)
  • Objective : To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]

  • Design : A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study. The results here focus on the Phase 2a and 2b parts.[10][12][14]

  • Participants : Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3] The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]

  • Intervention : Participants were randomized to receive one of the following once-daily for 5 days:

    • Ensitrelvir 125 mg (375 mg loading dose on Day 1)

    • Ensitrelvir 250 mg (750 mg loading dose on Day 1)

    • Placebo[12][14]

  • Primary Endpoints :

    • Phase 2a : Change from baseline in the SARS-CoV-2 viral titer.[12][13]

    • Phase 2b (Co-primary) : 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and 2) Time-weighted average change from baseline in the total score of 12 predefined COVID-19 symptoms.[14]

  • Key Assessments :

    • Efficacy : Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.

    • Safety : Assessed through the monitoring and reporting of adverse events.[14]

G cluster_treatment 5-Day Treatment Period Screening Screening & Informed Consent Randomization Randomization (1:1:1) Screening->Randomization GroupA Group A: Ensitrelvir 125 mg (375 mg Day 1) Randomization->GroupA Arm 1 GroupB Group B: Ensitrelvir 250 mg (750 mg Day 1) Randomization->GroupB Arm 2 GroupC Group C: Placebo Randomization->GroupC Arm 3 FollowUp Follow-Up Period (e.g., Day 28) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

Data Presentation

Quantitative data from the early-phase trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile in Healthy Adults
ParameterSingle Dose (20-2,000 mg)Multiple Dose (375/125 mg)Food Effect (Single 375 mg Dose)
Dose Proportionality Plasma exposures showed almost dose proportionality.[9]Cmax and AUC increased in a dose-proportional manner in Japanese females.[11]N/A
Tmax (Time to Cmax) 2.5 hours (fasted state).[5]N/ADelayed from 2.5h to 8h in fed state.[5]
Cmax (Max Concentration) Dose-dependent.C24 (24h concentration) exceeded the target plasma concentration (6.09 µg/mL).[11]Reduced by 15% with food.[5]
AUC (Total Exposure) Dose-dependent.Similar on Day 1 and Day 5.[15]No clinically meaningful impact.[5][15]
t1/2 (Elimination Half-life) 42.2 to 48.1 hours.[9]48.7 to 58.9 hours.[11]Approximately 51 hours.[7]
Urinary Excretion 12.9% to 21.8% of the dose recovered in urine.[6]N/AN/A

Data compiled from studies on both suspension and tablet formulations.

Table 2: Phase 1 Safety & Tolerability in Healthy Adults
Adverse Event ProfileObservation
Overall Tolerability Ensitrelvir was well-tolerated following single and multiple oral doses.[9][16]
Severity of AEs Most treatment-related adverse events were mild in severity and resolved without treatment.[9][11]
Common AEs Transient decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][17]
Serious AEs No serious treatment-emergent adverse events were reported in the tablet formulation study.[15]
Dose Adjustment Results suggest no necessity for dose adjustment based on age, sex, race, or food intake.[11][16]
Table 3: Phase 2a/2b Virological Efficacy in COVID-19 Patients
EndpointPhase 2a ResultsPhase 2b Results
Study Population 47 patients (ITT) with mild-to-moderate COVID-19 or asymptomatic infection.[12]341 patients (ITT) with mild-to-moderate COVID-19 during the Omicron wave.[14]
Change in Viral Titer (Day 4) 250 mg dose: -2.81 log10 TCID50/mL (vs. -1.54 for placebo; P=0.0083).[12]Both doses: -0.41 log10 TCID50/mL greater reduction than placebo (P < 0.0001).[14]
Change in Viral RNA (Day 4) 1.4 to 1.5 log10 copies/mL greater reduction versus placebo.[12][13]Significant reduction consistent with Phase 2a findings.[10]
Time to Viral Clearance Median time to infectious viral clearance decreased by approximately 50 hours .[13]N/A
Symptom Resolution An improving trend was noted in the total score of 12 COVID-19 symptoms.[10]No significant difference in the total symptom score, but significant improvement in respiratory and acute symptom sub-scores.[14]
Table 4: Phase 2b Safety & Tolerability in COVID-19 Patients
Adverse Event (AE) ProfilePlacebo (n=111)Ensitrelvir 125 mg (n=114)Ensitrelvir 250 mg (n=116)
Treatment-Emergent AEs (Any) 31.2%34.3%42.9%
Treatment-Related AEs 5.0%13.6%22.1%
AE Severity Most AEs were mild in severity.[14][18]Most AEs were mild in severity.[14][18]Most AEs were mild in severity.[14][18]
Deaths 000

Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print.[10]

Conclusion

The early-phase clinical trial results for this compound demonstrate a promising profile for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the total score of symptoms was not statistically significant in the Phase 2b study, improvements in key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most adverse events being mild.[14][18] These collective findings supported the continued development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

References

Ensitrelvir Fumarate: A Technical Guide to its Broad-Spectrum Anti-Coronavirus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensitrelvir fumarate (formerly S-217622) is an orally administered antiviral agent that has demonstrated potent activity against a wide range of coronaviruses. As a non-covalent, non-peptidic inhibitor of the viral 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for viral replication, ensitrelvir presents a promising therapeutic option in the ongoing management of coronavirus infections.[1][2] This technical guide provides a comprehensive overview of the spectrum of activity of ensitrelvir against various coronaviruses, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and the subsequent COVID-19 pandemic have underscored the urgent need for effective broad-spectrum antiviral therapies. Coronaviruses are a large family of RNA viruses that can cause a range of illnesses, from the common cold to more severe diseases such as Severe Acute Respiratory Syndrome (SARS), Middle East Respiratory Syndrome (MERS), and COVID-19. A key therapeutic target among coronaviruses is the 3CL protease, which is highly conserved across the family and plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins.[3][4]

Ensitrelvir selectively targets and inhibits the 3CL protease, thereby disrupting viral replication.[5] Preclinical and clinical studies have demonstrated its efficacy against numerous SARS-CoV-2 variants and other pathogenic coronaviruses, highlighting its potential as a broad-spectrum antiviral agent.[1][6]

Spectrum of Activity: Quantitative Data

The antiviral activity of ensitrelvir has been evaluated in vitro against a variety of coronaviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Table 1: In Vitro Antiviral Activity of Ensitrelvir against SARS-CoV-2 Variants

Virus VariantCell LineAssay TypeEC50 (µM)Reference
Wuhan (WK-521)VeroE6/TMPRSS2CPE0.37 ± 0.06[7]
Omicron (BA.1.18)VeroE6/TMPRSS2CPE0.29 ± 0.05[7]
Omicron (BA.1.1)VeroE6TCPE0.29[3]
Omicron (BA.2)VeroE6TCPE0.32[3]
Omicron (BA.2.75)VeroE6TCPE0.26[3]
Omicron (BA.4)VeroE6TCPE0.22[3]
Omicron (BA.5)VeroE6TCPE0.26[3]
Omicron (BQ.1.1)VeroE6TCPE0.39[3]
Omicron (XBB.1)VeroE6TCPE0.52[3]
Omicron (XE)VeroE6TCPE0.31[3]
Omicron (BA.4.6)VeroE6/TMPRSS2CPE0.30[7]
Omicron (BA.5.2.1)VeroE6/TMPRSS2CPE0.37[7]
Omicron (BF.7)VeroE6/TMPRSS2CPE0.51[7]
Omicron (BF.7.4.1)VeroE6/TMPRSS2CPE0.55[7]
Omicron (BQ.1.1)VeroE6/TMPRSS2CPE0.48[7]
Omicron (CH.1.1.11)VeroE6/TMPRSS2CPE0.38[7]
Omicron (XBB.1.5)VeroE6/TMPRSS2CPE0.57[7]
Omicron (XBB.1.9.1)VeroE6/TMPRSS2CPE0.99[7]
Omicron (XBB.1.16)VeroE6/TMPRSS2CPE0.33[7]
Omicron (XBF)VeroE6/TMPRSS2CPE0.29[7]
Mu (B.1.621)VeroE6TCPE0.24[3]
Lambda (C.37)VeroE6TCPE0.27[3]
Theta (P.3)VeroE6TCPE0.25[3]
DeltaHuman Airway Epithelial CellsViral TiterEC90: 0.027 ± 0.002[8]
Omicron (BA.1)Human Airway Epithelial CellsViral TiterEC90: 0.041 ± 0.013[8]
Omicron (BE.1)Human Primary Airway Epithelial CellsViral ReleaseEC90: 0.0601[7]
Omicron (XBB.1.5)Human Primary Airway Epithelial CellsViral ReleaseEC90: 0.0601[7]

CPE: Cytopathic Effect

Table 2: In Vitro Inhibitory Activity of Ensitrelvir against Coronavirus 3CL Proteases

Protease SourceAssay TypeIC50 (nM)Reference
SARS-CoV-2 (WT)FRET-based enzymatic assay13.2 ± 1.1[3]
SARS-CoV-2 (G15S mutant)FRET-based enzymatic assay8.0 ± 0.5[3]
SARS-CoV-2 (T21I mutant)FRET-based enzymatic assay14.8 ± 1.2[3]
SARS-CoV-2 (K90R mutant)FRET-based enzymatic assay11.6 ± 0.8[3]
SARS-CoV-2 (P132H mutant)FRET-based enzymatic assay11.9 ± 0.9[3]
SARS-CoV-2 (WT)Enzymatic Assay85 ± 6[9]

Table 3: Broad-Spectrum Antiviral Activity of Ensitrelvir against Other Coronaviruses

VirusCell LineAssay TypeEC50 (µM)Reference
HCoV-229EHCT-8qRT-PCR~0.1[10]
HCoV-OC43Huh7qRT-PCR~0.1[10]
Murine Hepatitis Virus (MHV-A59)L929qRT-PCR1.28[10]
Canine Coronavirus (CCoV)CRFKqRT-PCR>10[10]
Feline Infectious Peritonitis Virus (FIPV)CRFKqRT-PCR>10[10]
Transmissible Gastroenteritis Virus (TGEV)STqRT-PCR>10[10]

Mechanism of Action

Ensitrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] This enzyme is a cysteine protease that is essential for the processing of viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome.[11] Mpro cleaves these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[11] By binding to the active site of Mpro, ensitrelvir blocks this proteolytic activity, thereby halting the viral life cycle.[11]

G Mechanism of Action of Ensitrelvir cluster_virus Coronavirus Life Cycle Viral_Entry Viral Entry and Uncoating Viral_RNA_Translation Translation of Viral RNA Viral_Entry->Viral_RNA_Translation Polyprotein Polyproteins (pp1a/pp1ab) Viral_RNA_Translation->Polyprotein 3CL_Protease 3CL Protease (Mpro) Polyprotein->3CL_Protease Substrate for NSPs Functional Non-structural Proteins (nsps) 3CL_Protease->NSPs Cleaves to produce Replication_Complex Formation of Replication-Transcription Complex NSPs->Replication_Complex Viral_Replication Viral RNA Replication and Transcription Replication_Complex->Viral_Replication Assembly_Release Virion Assembly and Release Viral_Replication->Assembly_Release Ensitrelvir Ensitrelvir Ensitrelvir->3CL_Protease Inhibits

Caption: Ensitrelvir inhibits the 3CL protease, a key enzyme in the coronavirus life cycle.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)

This protocol outlines a common method for assessing the antiviral efficacy of ensitrelvir by measuring the reduction of virus-induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

  • Cells: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are highly susceptible to SARS-CoV-2 infection.[4][12]

  • Virus: A clinical isolate of the coronavirus of interest (e.g., SARS-CoV-2 and its variants).[13]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4]

  • Compound: this compound dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Assay Plates: 96-well clear-bottom plates.

  • Reagents for CPE detection: Cell viability assays such as those using CellTiter-Glo®.

Procedure:

  • Cell Seeding: Seed VeroE6/TMPRSS2 cells into 96-well plates at a predetermined density (e.g., 1.5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[4]

  • Compound Dilution: Prepare a serial dilution of ensitrelvir in culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted ensitrelvir to the wells.

    • Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).

    • Include control wells with virus only (no compound) and cells only (no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 3-4 days).

  • CPE Assessment:

    • Visually inspect the plates for CPE using a microscope.

    • Quantify cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the compound concentration versus the percentage of inhibition and fitting the data to a dose-response curve.[4]

G In Vitro Antiviral Assay Workflow Start Start Cell_Seeding Seed VeroE6/TMPRSS2 cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Prep Prepare serial dilutions of Ensitrelvir Incubation1->Compound_Prep Treatment_Infection Add compound and infect cells with Coronavirus Compound_Prep->Treatment_Infection Incubation2 Incubate for 3-4 days Treatment_Infection->Incubation2 CPE_Assessment Assess Cytopathic Effect (CPE) Incubation2->CPE_Assessment Data_Analysis Calculate EC50 value CPE_Assessment->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Ensitrelvir Fumarate Cell-Based Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir fumarate (code name S-217622, brand name Xocova®) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. Ensitrelvir is a non-covalent, non-peptidic inhibitor that obstructs the substrate-binding pocket of the 3CLpro.[3] This document provides detailed protocols for conducting cell-based antiviral assays to evaluate the efficacy of this compound against SARS-CoV-2.

Mechanism of Action

This compound targets the SARS-CoV-2 3CL protease, an enzyme essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of the 3CL protease, ensitrelvir blocks its enzymatic activity, thereby inhibiting the viral life cycle.

cluster_0 SARS-CoV-2 Replication Cycle cluster_1 This compound Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage (3CLpro) Polyprotein Cleavage (3CLpro) Polyprotein Translation->Polyprotein Cleavage (3CLpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage (3CLpro)->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release Ensitrelvir Ensitrelvir Fumarate Ensitrelvir->Polyprotein Cleavage (3CLpro) Inhibits

Mechanism of Action of this compound.

Data Presentation: In Vitro Antiviral Activity of Ensitrelvir

The antiviral activity of ensitrelvir has been evaluated against a range of SARS-CoV-2 variants in cell-based assays. The 50% effective concentration (EC50) is a key parameter used to quantify the potency of an antiviral compound. It represents the concentration of the drug that inhibits 50% of the viral replication or cytopathic effect in vitro.

SARS-CoV-2 VariantCell LineEC50 (µM)Reference
Wuhan (WK-521)VeroE6/TMPRSS20.37 ± 0.06[3]
Omicron (BA.1.18)VeroE6/TMPRSS20.29 ± 0.05[3]
Omicron (BA.4.6)VeroE6/TMPRSS20.30[3]
Omicron (BA.5.2.1)VeroE6/TMPRSS20.37[3]
Omicron (BF.7)VeroE6/TMPRSS20.51[3]
Omicron (BF.7.4.1)VeroE6/TMPRSS20.55[3]
Omicron (BQ.1.1)VeroE6/TMPRSS20.48[3]
Omicron (CH.1.1.11)VeroE6/TMPRSS20.38[3]
Omicron (XBB.1.5)VeroE6/TMPRSS20.57[3]
Omicron (XBB.1.9.1)VeroE6/TMPRSS20.99[3]
Omicron (XBB.1.16)VeroE6/TMPRSS20.33[3]
Omicron (XBF)VeroE6/TMPRSS20.29[3]

Note: EC50 values are presented as mean ± standard deviation where available. The variability in EC50 values can be attributed to differences in experimental conditions and specific viral isolates.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: VeroE6 cells expressing human TMPRSS2 (VeroE6/TMPRSS2) are recommended for their high susceptibility to SARS-CoV-2 infection.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic for TMPRSS2 expression (e.g., Puromycin), if applicable.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay determines the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • VeroE6/TMPRSS2 cells

  • SARS-CoV-2 virus stock (desired variant)

  • This compound, dissolved in DMSO

  • 96-well clear-bottom, black-walled plates

  • Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • CellTiter-Glo® 2.0 Assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend VeroE6/TMPRSS2 cells in culture medium.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

    • Include a "no drug" control (vehicle, e.g., DMSO) and a "no virus" control (cells only).

    • Remove the culture medium from the cell plate and add 100 µL of the diluted compound to the respective wells.

  • Virus Infection:

    • Dilute the SARS-CoV-2 stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to each well, except for the "no virus" control wells.

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Quantification of Cell Viability:

    • After the incubation period, visually inspect the plates for CPE.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the "no virus" control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound & Virus Addition cluster_2 Day 5: Viability Measurement A Seed VeroE6/TMPRSS2 cells in 96-well plate B Prepare serial dilutions of This compound A->B C Add compound dilutions to cells B->C D Infect cells with SARS-CoV-2 (MOI 0.01) C->D E Incubate for 72 hours D->E F Add CellTiter-Glo Reagent E->F G Measure Luminescence F->G H Calculate EC50 G->H

Workflow for the Cell-Based Antiviral Assay.
Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells (50% cytotoxic concentration, CC50).

Materials:

  • VeroE6/TMPRSS2 cells

  • This compound, dissolved in DMSO

  • 96-well clear-bottom, black-walled plates

  • Culture Medium (DMEM with 10% FBS)

  • CellTiter-Glo® 2.0 Assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed VeroE6/TMPRSS2 cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the existing medium and add 100 µL of the diluted compound to the wells. Include a "no drug" control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Quantification of Cell Viability:

    • Measure cell viability using the CellTiter-Glo® 2.0 Assay as described in the antiviral assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the "no drug" control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Determine the CC50 value using a non-linear regression analysis.

Selectivity Index Calculation

The Selectivity Index (SI) is a measure of the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.

Formula:

SI = CC50 / EC50

Conclusion

The provided protocols offer a robust framework for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this promising antiviral agent.

References

Application Notes and Protocols for the Quantification of Ensitrelvir Fumarate in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensitrelvir fumarate (S-217622) is an oral antiviral agent that acts as a 3C-like protease inhibitor, targeting the essential enzyme for SARS-CoV-2 replication. Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices like plasma, offering high sensitivity and selectivity. This document provides a detailed protocol for the quantification of ensitrelvir in human plasma using LC-MS/MS, based on established methodologies for similar antiviral compounds.

Experimental Protocols

A validated bioanalytical method is paramount for obtaining reliable pharmacokinetic data. The following protocols are based on methods used for ensitrelvir and other antiviral drugs in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Materials:

    • Human plasma (K2EDTA)

    • Ensitrelvir analytical standard

    • Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled ensitrelvir or another antiviral drug.

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • Spike 100 µL of plasma with the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of ensitrelvir standard solution.

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Instrument and column selection may vary, and optimization is recommended.

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 4000 or Thermo Fisher TSQ Altis) equipped with an electrospray ionization (ESI) source.[1]

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Time (min)
0.0
2.5
3.5
3.6
5.0

Note: The gradient should be optimized to ensure adequate separation of ensitrelvir and the internal standard from matrix components.

Table 2: Mass Spectrometric Conditions (Representative for a similar antiviral)

ParameterEnsitrelvirInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z To be determinedTo be determined
Product Ion (Q3) m/z To be determinedTo be determined
Declustering Potential (DP) Optimized valueOptimized value
Collision Energy (CE) Optimized valueOptimized value

Note: The specific m/z transitions for ensitrelvir need to be determined by infusing a standard solution into the mass spectrometer. The values presented here are placeholders and should be experimentally determined.

3. Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision (%CV) ≤ 20%; Accuracy (%Bias) within ±20%
Precision (Intra- and Inter-day) %CV ≤ 15% for QC samples (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) %Bias within ±15% for QC samples (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect IS-normalized matrix factor %CV ≤ 15%
Stability Analyte stable under various storage and handling conditions

Quantitative Data Summary

The following tables present representative quantitative data from a validated LC-MS/MS method for a similar antiviral compound, which can serve as a template for the validation of an ensitrelvir assay. A clinical study has reported a validated range for ensitrelvir in human plasma from 200 to 200,000 ng/mL.[2]

Table 4: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ensitrelvir200 - 200,000> 0.995

Table 5: Precision and Accuracy (Representative Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ2008.5-3.29.8-1.5
Low QC6006.21.87.52.3
Mid QC80,0004.5-0.55.8-0.1
High QC160,0003.82.14.91.7

Table 6: Recovery and Matrix Effect (Representative Data)

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC60092.198.5
High QC160,00095.3101.2

Table 7: Stability (Representative Data)

Stability ConditionDurationLow QC (% Change)High QC (% Change)
Bench-top (Room Temp)6 hours-2.1-1.5
Freeze-Thaw3 cycles-4.5-3.8
Long-term (-80°C)30 days-5.2-4.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for ensitrelvir quantification in plasma.

logical_relationship ens_plasma Ensitrelvir in Plasma lc_separation Liquid Chromatography (Separation) ens_plasma->lc_separation is subjected to ms_detection Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection provides eluent for pk_parameters Pharmacokinetic Parameters (Cmax, AUC, t1/2) ms_detection->pk_parameters data is used to calculate clinical_insights Clinical Insights (Dosing, Efficacy) pk_parameters->clinical_insights inform

Caption: Logical relationship from bioanalysis to clinical insights.

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other clinical studies. The provided protocols and representative data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of ensitrelvir.

References

Application Notes and Protocols for Establishing a Plaque Reduction Neutralization Test (PRNT) for Ensitrelvir Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir Fumarate (trade name Xocova®) is an orally administered antiviral drug developed for the treatment of COVID-19.[1] It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[3][4][5] By inhibiting 3CLpro, Ensitrelvir effectively blocks the viral life cycle.[3] The Plaque Reduction Neutralization Test (PRNT) is a functional assay considered the "gold standard" for measuring the ability of an antibody or, in this case, an antiviral compound to neutralize a virus and prevent infection of cultured cells.[6][7][8] This document provides detailed application notes and a comprehensive protocol for establishing a PRNT to evaluate the in vitro efficacy of this compound against SARS-CoV-2.

Mechanism of Action of this compound

Ensitrelvir is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3CL protease. The 3CL protease is essential for the virus to replicate, as it processes large viral polyproteins into individual functional proteins necessary for forming the replication-transcription complex.[3][4][5] Ensitrelvir binds to the active site of the 3CL protease, preventing this cleavage and thereby halting viral replication.[3]

Signaling Pathway Diagram: SARS-CoV-2 Replication and Inhibition by Ensitrelvir

SARS_CoV_2_Replication_Inhibition cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release Virus Virus Receptor_Binding Receptor Binding (ACE2) Virus->Receptor_Binding Membrane_Fusion Membrane Fusion & Entry Receptor_Binding->Membrane_Fusion Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release Translation Translation of Polyproteins (pp1a/ab) Viral_RNA_Release->Translation 3CL_Protease 3CL Protease (Mpro) Translation->3CL_Protease Proteolytic_Cleavage Proteolytic Cleavage Translation->Proteolytic_Cleavage 3CL_Protease->Proteolytic_Cleavage Replication_Complex Formation of Viral Replication-Transcription Complex (RTC) Proteolytic_Cleavage->Replication_Complex RNA_Replication Viral RNA Replication & Transcription Replication_Complex->RNA_Replication Structural_Proteins Synthesis of Structural Proteins RNA_Replication->Structural_Proteins Assembly Virion Assembly RNA_Replication->Assembly Structural_Proteins->Assembly Release New Virion Release (Exocytosis) Assembly->Release Ensitrelvir Ensitrelvir Ensitrelvir->3CL_Protease Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Ensitrelvir on the 3CL protease.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of Ensitrelvir against various SARS-CoV-2 variants. The data is presented as EC50 values, which represent the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.

Table 1: Antiviral Activity of Ensitrelvir against SARS-CoV-2 Variants in VeroE6/TMPRSS2 cells

SARS-CoV-2 Variant Pango Lineage Strain Name EC50 (µM)
Wuhan A WK-521 0.37 ± 0.06
Omicron BA.1.18 TY38-873 0.29 ± 0.05
Omicron BA.4.6 0.30
Omicron BA.5.2.1 0.37
Omicron BF.7 0.51
Omicron BF.7.4.1 0.55
Omicron BQ.1.1 0.48
Omicron CH.1.1.11 0.38
Omicron XBB.1.5 0.57
Omicron XBB.1.9.1 0.99
Omicron XBB.1.16 0.33
Omicron XBF 0.29

Data derived from cytopathic effect reduction assays.[9]

Table 2: Antiviral Activity of Ensitrelvir against Additional SARS-CoV-2 Variants

SARS-CoV-2 Variant EC50 (µM)
Mu (B.1.621) 0.22 - 0.52
Lambda (C.37) 0.22 - 0.52
Theta (P.3) 0.22 - 0.52
Omicron (BA.1.1) 0.22 - 0.52
Omicron (BA.2) 0.22 - 0.52
Omicron (BA.2.75) 0.22 - 0.52
Omicron (BA.4) 0.22 - 0.52
Omicron (BA.5) 0.22 - 0.52
Omicron (BQ.1.1) 0.22 - 0.52
Omicron (XBB.1) 0.22 - 0.52
Omicron (XE) 0.22 - 0.52

Data derived from cytopathic effect reduction assays using VeroE6T cells.[10]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT) for this compound

This protocol is adapted from standard PRNT methods for SARS-CoV-2 and is optimized for the evaluation of an antiviral compound.[11][12][13]

Materials
  • Cells: Vero E6 cells (ATCC® CRL-1586™) are recommended due to their high susceptibility to SARS-CoV-2.[12]

  • Virus: A well-characterized stock of the desired SARS-CoV-2 variant. The viral titer should be predetermined by a standard plaque assay.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Media and Reagents:

    • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

    • Overlay Medium: A 1:1 mixture of 2X Modified Eagle Medium (MEM) and 1.2% Avicel® or other suitable semi-solid overlay like methylcellulose or agarose.

    • Fixative: 4% formaldehyde or 10% formalin in Phosphate Buffered Saline (PBS).

    • Stain: 0.2% Crystal Violet solution in 20% methanol.

    • PBS.

  • Equipment:

    • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

    • 6-well or 12-well cell culture plates.

    • CO2 incubator (37°C, 5% CO2).

    • Inverted microscope.

    • Standard cell culture and virology laboratory equipment.

Experimental Workflow Diagram

PRNT_Workflow Start Start Cell_Seeding Seed Vero E6 cells in multi-well plates Start->Cell_Seeding Incubate_24h Incubate for 24h to form a confluent monolayer Cell_Seeding->Incubate_24h Prepare_Dilutions Prepare serial dilutions of This compound Incubate_24h->Prepare_Dilutions Virus_Drug_Incubation Mix Ensitrelvir dilutions with a fixed concentration of SARS-CoV-2 Prepare_Dilutions->Virus_Drug_Incubation Incubate_1h Incubate mixture for 1h at 37°C Virus_Drug_Incubation->Incubate_1h Infect_Cells Infect cell monolayers with the virus-drug mixture Incubate_1h->Infect_Cells Adsorption Allow virus adsorption for 1h Infect_Cells->Adsorption Add_Overlay Aspirate inoculum and add semi-solid overlay medium Adsorption->Add_Overlay Incubate_48_72h Incubate for 48-72h for plaque formation Add_Overlay->Incubate_48_72h Fix_and_Stain Fix cells and stain with Crystal Violet Incubate_48_72h->Fix_and_Stain Count_Plaques Count plaques and calculate percent inhibition Fix_and_Stain->Count_Plaques Calculate_EC50 Determine the EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ensitrelvir Fumarate in BALB/c Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir Fumarate (S-217622) is an orally active, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Main Protease, Mpro).[1][2][3][4] The 3CLpro is an enzyme critical for viral replication, making it a prime target for antiviral therapeutics.[4] Ensitrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants in preclinical studies.[5][6] In vivo efficacy has been established in BALB/c mouse models, where the compound has been shown to dose-dependently reduce viral loads, mitigate disease severity, and improve survival rates.[7][8]

These application notes provide detailed protocols for utilizing BALB/c mice to assess the in vivo efficacy of this compound against SARS-CoV-2 infection. The protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this antiviral agent.

Mechanism of Action

This compound functions by selectively inhibiting the SARS-CoV-2 3CL protease. This enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By blocking the activity of 3CLpro, Ensitrelvir effectively halts the viral life cycle.[4]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CL Protease 3CL Protease Polyprotein->3CL Protease Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions This compound This compound This compound->3CL Protease Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound.

Data Presentation: In Vivo Efficacy of this compound in BALB/c Mice

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in SARS-CoV-2 infected BALB/c mice.

Table 1: Effect of Ensitrelvir on Viral Titer in Lungs of 5-Week-Old BALB/cAJcl Mice Infected with SARS-CoV-2 Gamma Strain [8]

Treatment Group (Twice Daily)Dose (mg/kg)Mean Viral Titer (log10 TCID50/mL) ± SD
Vehicle (0.5% MC solution)-4.5 ± 0.3
Ensitrelvir83.2 ± 0.4
Ensitrelvir162.5 ± 0.2
Ensitrelvir32<1.8 (LLOQ)
Ensitrelvir64<1.8 (LLOQ)
*P-value < 0.05 vs. vehicle (Dunnett's method)

Table 2: Survival Rate and Body Weight Change in 40-Week-Old BALB/cAJcl Mice Infected with Mouse-Adapted SARS-CoV-2 MA-P10 [8]

Treatment Group (Twice Daily for 5 days)Dose (mg/kg)Survival Rate (%)Mean Body Weight Change (%) on Day 7 Post-Infection
Vehicle (0.5% MC solution)-0-20
Ensitrelvir425-15
Ensitrelvir875-10
Ensitrelvir16100-5
Ensitrelvir321000
*P-value < 0.05 vs. vehicle

Table 3: Prophylactic Efficacy of a Single Subcutaneous Dose of Ensitrelvir in Aged BALB/c Mice [9][10]

Treatment Group (24h prior to infection)Dose (mg/kg)14-Day Survival Rate (%)
Vehicle-0
Ensitrelvir3225
Ensitrelvir6487.5
Ensitrelvir96100
Ensitrelvir128100
P-value < 0.05 vs. vehicle

Experimental Protocols

Protocol 1: Therapeutic Efficacy of Ensitrelvir in a Delayed-Treatment BALB/c Mouse Model[7][8][11]

This protocol outlines the methodology for evaluating the therapeutic efficacy of Ensitrelvir when administered after the establishment of a SARS-CoV-2 infection.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_readouts Efficacy Readouts Animal_Model BALB/cAJcl Mice (5 or 40 weeks old, female) Infection Intranasal Infection (Day 0) Animal_Model->Infection Virus_Strain SARS-CoV-2 Strain (e.g., Gamma or MA-P10) Virus_Strain->Infection Drug_Formulation This compound (Suspended in 0.5% Methylcellulose) Treatment_Initiation Oral Administration (24h Post-Infection) Drug_Formulation->Treatment_Initiation Infection->Treatment_Initiation Dosing_Regimen Twice Daily Dosing (for 2-5 days) Treatment_Initiation->Dosing_Regimen Monitoring Daily Monitoring (Body Weight, Survival) Dosing_Regimen->Monitoring Endpoint_Analysis Euthanasia & Sample Collection (e.g., Day 3 or 5 post-infection) Monitoring->Endpoint_Analysis Viral_Load Lung Viral Titer (TCID50 Assay) Endpoint_Analysis->Viral_Load Viral_RNA Lung Viral RNA (RT-qPCR) Endpoint_Analysis->Viral_RNA Pathology Lung Histopathology Endpoint_Analysis->Pathology Cytokines Cytokine/Chemokine Levels Endpoint_Analysis->Cytokines

Caption: Experimental workflow for therapeutic efficacy testing.

1. Animal Model:

  • Species: BALB/c mice (specific strain BALB/cAJcl has been used).[7][8]

  • Age: 5-week-old mice for initial efficacy testing or 40-week-old (retired) mice for a more severe disease model.[8]

  • Sex: Female mice are commonly used.[8]

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Housing: House mice in appropriate BSL-3 containment facilities.

2. Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) solution

  • SARS-CoV-2 virus stock (e.g., Gamma strain or mouse-adapted MA-P10 strain)[7][8]

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Personal Protective Equipment (PPE) for BSL-3 work

3. Experimental Procedure:

  • Infection (Day 0):

    • Anesthetize mice lightly.

    • Intranasally inoculate each mouse with a pre-determined infectious dose of SARS-CoV-2 (e.g., 1.0 x 10^4 TCID50).[11]

  • Treatment (Starting 24 hours post-infection):

    • Prepare fresh formulations of this compound in the vehicle at the desired concentrations.

    • Orally administer the drug or vehicle to the respective groups. Dosing is typically done twice daily (every 12 hours) for a period of 2 to 5 days.[8][11]

  • Monitoring:

    • Monitor mice daily for clinical signs of disease, body weight changes, and survival for up to 14 days post-infection.[8]

  • Endpoint Analysis:

    • At specified time points (e.g., 3 or 5 days post-infection), euthanize a subset of mice from each group.

    • Aseptically collect lungs for virological and pathological analysis.

4. Efficacy Endpoints:

  • Viral Load in Lungs:

    • Homogenize a portion of the lung tissue.

    • Determine the infectious viral titer using a TCID50 assay on VeroE6/TMPRSS2 cells.[8]

  • Viral RNA Quantification:

    • Extract RNA from another portion of the lung homogenate.

    • Quantify viral RNA levels using RT-qPCR.[8]

  • Lung Pathology:

    • Fix a lobe of the lung in 10% neutral buffered formalin for histopathological examination.

  • Cytokine and Chemokine Analysis:

    • Measure levels of inflammatory cytokines and chemokines in lung homogenates using multiplex assays.[8]

Protocol 2: Prophylactic Efficacy of Ensitrelvir in an Aged BALB/c Mouse Model[9][10]

This protocol is designed to assess the ability of Ensitrelvir to prevent or reduce the severity of SARS-CoV-2 infection when administered prior to virus exposure.

1. Animal Model:

  • Species: Aged BALB/c mice (e.g., >40 weeks old) are used to model a population at higher risk for severe disease.[10]

2. Materials:

  • Same as Protocol 1.

3. Experimental Procedure:

  • Prophylactic Treatment (Day -1):

    • Administer a single dose of this compound or vehicle to the respective groups. Subcutaneous administration has been used in these studies.[10]

  • Infection (Day 0):

    • 24 hours after the prophylactic dose, intranasally infect the mice with a lethal dose of a mouse-adapted SARS-CoV-2 strain (e.g., MA-P10).[10]

  • Monitoring:

    • Monitor mice daily for body weight changes and survival for at least 14 days.[10]

  • Endpoint Analysis (Optional):

    • At early time points post-infection (e.g., days 1, 2, 4), a subset of mice can be euthanized to determine lung viral titers to confirm the inhibition of viral replication.[9]

4. Efficacy Endpoints:

  • Primary Endpoints:

    • Survival rate over the monitoring period.[10]

    • Body weight change compared to baseline.[10]

  • Secondary Endpoint:

    • Viral titers in the lungs at various time points post-infection.[9]

Conclusion

The BALB/c mouse model is a valuable tool for the in vivo evaluation of this compound's efficacy against SARS-CoV-2. The protocols described provide a framework for conducting therapeutic and prophylactic studies. The consistent findings of dose-dependent viral load reduction and improved clinical outcomes in these models support the continued development of Ensitrelvir as a treatment for COVID-19.[7][8] Researchers should adapt these protocols based on their specific experimental objectives and available resources, while adhering to all institutional and national guidelines for animal welfare and biosafety.

References

Application Notes and Protocols: Syrian Hamster Models for Evaluating Ensitrelvir Fumarate Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syrian hamster (Mesocricetus auratus) has emerged as a robust and reliable small animal model for studying SARS-CoV-2 infection and the efficacy of potential therapeutics.[1][2][3][4][5] This is attributed to the hamster's susceptibility to various SARS-CoV-2 variants, including Delta and Omicron, and the development of clinical signs and lung pathology that mimic mild to moderate COVID-19 in humans.[1][4][5][6] Ensitrelvir Fumarate (S-217622), an oral 3CL protease inhibitor, has demonstrated significant antiviral activity against SARS-CoV-2 by blocking viral replication.[7][8][9][10] This document provides detailed application notes and experimental protocols for utilizing the Syrian hamster model to evaluate the efficacy of this compound against SARS-CoV-2 variants.

Mechanism of Action of this compound

Ensitrelvir is a non-covalent, non-peptide inhibitor that specifically targets the 3C-like protease (3CLpro or Mpro) of SARS-CoV-2.[8][9] This enzyme is crucial for the post-translational processing of viral polyproteins into functional proteins essential for viral replication.[7][11] By inhibiting 3CLpro, Ensitrelvir effectively halts the viral replication cycle.[10] Structural studies have revealed that Ensitrelvir binds to the substrate-binding pocket of Mpro, specifically interacting with the S1, S2, and S1' subsites.[8]

cluster_host_cell Host Cell SARS_CoV_2 SARS-CoV-2 Viral_RNA Viral RNA SARS_CoV_2->Viral_RNA Enters & Uncoats Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by 3CL_Protease 3CL Protease (Mpro) Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex Assembly of Replication_Complex->Viral_RNA Replication of New_Virions New Virions Replication_Complex->New_Virions Assembly of Ensitrelvir This compound Ensitrelvir->3CL_Protease Inhibits

Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound in Syrian hamster models has been quantified across several studies. The following tables summarize key findings.

Table 1: Prophylactic Efficacy of Ensitrelvir in an Aerosol Transmission Model

Treatment Group Parameter Result Reference
Vehicle (Contact Hamsters) Viral Titer in Lungs Virus Detected [12]
Ensitrelvir (750 mg/kg, pre-exposure) Viral Titer in Lungs Reduced Transmission [12][13]
Ensitrelvir (750 mg/kg, pre-exposure) Body Weight Loss Suppressed [12][13]

| Ensitrelvir (750 mg/kg, pre-exposure) | Lung Weight Increase | Suppressed |[12][13] |

Table 2: Therapeutic Efficacy of Ensitrelvir Against SARS-CoV-2 Variants

SARS-CoV-2 Variant Treatment Parameter Result Reference
Ancestral, Delta, Omicron Ensitrelvir Lung Viral Titers Reduced [6]
Ancestral, Delta, Omicron Ensitrelvir Nasal Turbinate Viral Titers Reduced [6]
Ancestral Ensitrelvir Body Weight Loss Early Recovery [14]
Ancestral Ensitrelvir Viral RNA Suppressed [14]

| Ancestral | Ensitrelvir | Inflammatory Markers (Nasal Turbinates) | Suppressed |[14] |

Experimental Protocols

Detailed methodologies for conducting efficacy studies of this compound in Syrian hamsters are provided below.

Animal Model and Housing
  • Species: Syrian (golden) hamsters (Mesocricetus auratus).[1][5]

  • Age: 6-8 weeks old.[15]

  • Housing: Animals should be housed in a BSL-3 facility in individually ventilated cages, following approved institutional animal care and use committee (IACUC) protocols.[5][16]

Virus Strains and Inoculation
  • Virus Variants: Studies have utilized various SARS-CoV-2 strains, including ancestral strains (e.g., WK-521), Delta, and Omicron variants.[6]

  • Inoculation Route: Intranasal inoculation is the standard route of administration.[3][15][17]

  • Inoculum Volume and Titer: A typical inoculum consists of 10^5 TCID50 of SARS-CoV-2 in a volume of 100-110 µL, administered to anesthetized hamsters.[2][15]

This compound Administration
  • Formulation: this compound is typically formulated for oral or subcutaneous administration.[12]

  • Dosing Regimen (Prophylactic): For pre-exposure prophylaxis studies, Ensitrelvir (e.g., 250 or 750 mg/kg) can be administered subcutaneously 12 hours prior to co-housing with infected animals.[12]

  • Dosing Regimen (Therapeutic): For therapeutic studies, oral administration of Ensitrelvir can commence at a specified time point post-infection.

Experimental Workflow

Acclimatization Hamster Acclimatization (7 days) Infection Intranasal SARS-CoV-2 Inoculation (Day 0) Acclimatization->Infection Treatment_Therapeutic Ensitrelvir Treatment (Post-Infection) Infection->Treatment_Therapeutic Monitoring Daily Monitoring (Body Weight, Clinical Signs) Infection->Monitoring Treatment_Prophylactic Ensitrelvir Prophylaxis (Pre-Infection) Treatment_Prophylactic->Infection Euthanasia Euthanasia & Sample Collection (e.g., DPI 2, 3, 4, 7, 10, 14) Monitoring->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Viral_Load Viral Load (Lungs, Nasal Wash) - TCID50 / RT-qPCR Analysis->Viral_Load Histopathology Histopathology (Lungs) - H&E Staining Analysis->Histopathology Cytokine_Profiling Cytokine Profiling (Lungs) - RT-qPCR Analysis->Cytokine_Profiling

General experimental workflow for evaluating Ensitrelvir.
Endpoint Analyses

  • Body Weight and Clinical Signs: Monitor animals daily for body weight changes and clinical signs of disease.[4][17] Weight loss typically peaks around day 6-8 post-infection.[1][15]

  • Viral Load Quantification:

    • Tissue Collection: At specified days post-infection (e.g., days 2, 3, 4, 7, 10, 14), euthanize hamsters and collect lungs and nasal turbinates for viral load analysis. Nasal lavage fluid can also be collected.

    • Assays: Determine infectious virus titers using a TCID50 assay on VeroE6/TMPRSS2 cells.[1][2] Quantify viral RNA levels using RT-qPCR for the SARS-CoV-2 N or E gene.[1][15][16]

  • Histopathology:

    • Tissue Processing: Fix lung tissue in 10% formalin, embed in paraffin, and section for staining.[18]

    • Staining: Perform Hematoxylin and Eosin (H&E) staining to evaluate lung pathology, including inflammation, bronchitis, and alveolar damage.[19][20] Immunohistochemistry (IHC) can be used to detect viral antigens (e.g., N protein).[20][21]

  • Cytokine and Inflammatory Marker Analysis:

    • RNA Extraction: Extract total RNA from lung or nasal turbinate tissue.[16]

    • RT-qPCR: Perform RT-qPCR to measure the expression levels of key inflammatory cytokines and chemokines, such as IL-1β, IL-6, MIP-1α, and RANTES.[18][22] Studies have shown that SARS-CoV-2 infection in hamsters leads to an upregulation of these pro-inflammatory cytokines.[18]

Conclusion

The Syrian hamster model is an invaluable tool for the preclinical evaluation of antiviral candidates against SARS-CoV-2. The protocols and data presented here provide a framework for designing and executing studies to assess the prophylactic and therapeutic efficacy of this compound. Consistent findings of reduced viral replication, amelioration of clinical signs, and suppression of inflammation in Ensitrelvir-treated hamsters support its potential as a treatment for COVID-19.[6][14][23]

References

Troubleshooting & Optimization

Overcoming Ensitrelvir Fumarate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ensitrelvir Fumarate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a key consideration?

A1: this compound is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, developed for the treatment of COVID-19.[1][2] The active pharmaceutical ingredient (API), Ensitrelvir, is a poorly water-soluble compound. To overcome this, it is formulated as a cocrystal with fumaric acid.[3][4] This strategy is designed to improve its dissolution and bioavailability.[4] However, researchers may still face challenges when preparing aqueous solutions for in vitro and in vivo experiments due to the compound's intrinsic properties.

A recent study highlighted that Ensitrelvir exists in several crystalline forms, with the most stable form (Form III) having significantly lower solubility than predicted. The cocrystal with fumaric acid (Form V) was engineered to disrupt the strong intermolecular interactions present in Form III, thereby enhancing dissolution.[3]

Q2: What are the fundamental physicochemical properties of this compound?

A2: Understanding the basic properties of this compound is crucial for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₂₆H₂₁ClF₃N₉O₆[5]
Molecular Weight 647.9 g/mol [5]
Appearance Solid powder[6]
LogP (Ensitrelvir) 2.7[3]
Formulation Cocrystal of Ensitrelvir and Fumaric Acid[3][4]

Q3: What are the recommended solvents for preparing stock solutions?

A3: this compound is practically insoluble in water and ethanol.[1] For laboratory research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

SolventSolubilityNotesSource
DMSO 50 mg/mL (77.16 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic agitation may be needed.[1][7]
Water Insoluble-[1]
Ethanol Insoluble-[1]

Q4: How does pH affect the solubility and dissolution of this compound?

A4: The cocrystal formulation of this compound was specifically designed to improve dissolution across different pH ranges. A study demonstrated that the cocrystal (Form V) has significantly higher dissolution rates compared to the stable Ensitrelvir free form (Form III) in both acidic and near-neutral conditions.[3]

MediumDissolution Improvement (Form V vs. Form III)Source
pH 1.2 ~8-fold higher[3]
pH 6.8 ~13-fold higher[3]

For weakly basic drugs, solubility generally increases in acidic environments where the molecule becomes ionized.[8][9] Researchers should carefully consider the pH of their aqueous buffers, as shifts in pH can lead to precipitation, especially when diluting a stock solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and preparation of this compound solutions.

Problem 1: My this compound powder is not dissolving in my aqueous buffer.

Directly dissolving this compound powder in aqueous buffers is not recommended due to its low aqueous solubility.[1]

Solution Workflow:

start Start: Unable to Dissolve in Buffer prep_stock Step 1: Prepare Stock Dissolve powder in 100% DMSO (up to 50 mg/mL). start->prep_stock ultrasonic Step 2: Aid Dissolution Use vortexing and/or sonication to ensure complete dissolution. prep_stock->ultrasonic serial_dilute Step 3: Dilute into Buffer Perform serial dilutions into the final aqueous buffer. ultrasonic->serial_dilute end Result: Homogeneous Working Solution serial_dilute->end

Caption: Workflow for preparing aqueous solutions.

Problem 2: I observed precipitation after diluting my DMSO stock solution into an aqueous medium.

This is a common issue known as "crashing out," which occurs when a drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Troubleshooting Decision Tree:

start Precipitation Observed After Dilution check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Action: Increase co-solvent Target a final DMSO concentration of 1-5% if tolerated by the assay. check_dmso->increase_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No adjust_ph Action: Adjust Buffer pH Try a more acidic buffer (e.g., pH 5.0-6.5) to increase ionization. check_ph->adjust_ph No add_surfactant Action: Add Surfactant Incorporate a low percentage (0.01-0.1%) of a non-ionic surfactant like Tween-80. check_ph->add_surfactant Yes reduce_conc Action: Lower Final Concentration The required concentration may exceed the aqueous solubility limit. add_surfactant->reduce_conc If precipitation persists

Caption: Decision tree for troubleshooting precipitation.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh 32.4 mg of this compound (MW: 647.9 g/mol ) into a sterile, conical tube.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly. Vortex vigorously for 1-2 minutes. If particles are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 1 year.[1][10]

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration (Suspension)

For animal studies, a homogeneous suspension is often required.

  • Vehicle Preparation: Prepare the desired vehicle. A common choice is 0.5% to 1% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in purified water.

  • Weighing: Weigh the required amount of this compound powder.

  • Suspension: Create a paste by adding a small amount of the vehicle to the powder and triturating. Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.[1]

  • Administration: Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Protocol 3: General Method for Quantification by LC-MS/MS

This protocol provides a general outline based on methods used in clinical studies.[11] Specific parameters must be optimized for your instrument and matrix.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. This step performs protein precipitation.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 - 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to Ensitrelvir.

Mechanisms and Strategies Visualization

The primary strategy to overcome the inherent low solubility of Ensitrelvir is cocrystallization. This approach modifies the crystal lattice to improve the dissolution properties of the API.

cluster_0 Ensitrelvir (API - Form III) cluster_1 Fumaric Acid (Coformer) cluster_2 This compound (Cocrystal - Form V) api_prop Strong Intermolecular Interactions api_result Stable Crystal Lattice Low Aqueous Solubility api_prop->api_result cocrystal_result Improved Dissolution Enhanced Bioavailability api_result->cocrystal_result Cocrystallization Strategy coformer Inhibits Triazine-Triazole Interactions in API coformer->cocrystal_result cocrystal_prop Altered Crystal Packing Weaker Interactions cocrystal_prop->cocrystal_result

Caption: Cocrystallization strategy for solubility enhancement.[3]

References

Technical Support Center: Managing Potential Ensitrelvir Fumarate Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing and assessing the potential cytotoxicity of Ensitrelvir Fumarate in in-vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (trade name Xocova) is an oral antiviral medication developed for the treatment of COVID-19.[1] Its mechanism of action is the selective inhibition of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3][4] By targeting this viral-specific protease, Ensitrelvir disrupts the viral life cycle.[5]

Q2: Is this compound expected to be cytotoxic to mammalian cell lines?

As Ensitrelvir targets a viral protease, it is not expected to have high cytotoxicity in mammalian cells. Its primary mechanism is not directed at host cell machinery.[3] However, all compounds should be evaluated for potential off-target effects or cytotoxicity at high concentrations.[6][7] Concurrent cytotoxicity testing is a standard and critical part of antiviral drug screening to distinguish between true antiviral activity and non-specific effects resulting from cell damage.[6] The ratio between cytotoxicity and antiviral efficacy is known as the Selectivity Index.[8]

Q3: How do I determine the appropriate concentration range for my experiments?

To determine the optimal concentration range, you should perform two initial experiments:

  • Antiviral Activity Assay (EC₅₀): A dose-response experiment to find the concentration of Ensitrelvir that inhibits viral replication by 50% (Effective Concentration, EC₅₀).

  • Cytotoxicity Assay (CC₅₀): A dose-response experiment using uninfected cells to find the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration, CC₅₀).[8]

The therapeutic window for your experiments will lie in the concentration range where antiviral activity is high and cytotoxicity is low.

Q4: What are the standard assays to measure potential cytotoxicity?

Several robust assays are commonly used to measure drug-induced cytotoxicity. It is recommended to use at least two different methods that measure distinct cellular parameters to obtain a comprehensive understanding of a compound's cytotoxic profile.

Assay TypePrincipleMeasures
Metabolic Assays (e.g., MTT) Reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[6][9]Cell viability and metabolic activity.
Membrane Integrity Assays (e.g., LDH) Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of membrane integrity.[10][11]Cell death (necrosis or late apoptosis).
Apoptosis Assays (e.g., Caspase-3/7) Detection of the activity of caspases 3 and 7, which are key "executioner" enzymes activated during the apoptotic cascade.[12][13][14]Apoptosis (programmed cell death).
Q5: How do I calculate and interpret the Selectivity Index (SI)?

The Selectivity Index is a critical parameter in drug development that quantifies the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration.[8]

Formula: SI = CC₅₀ / EC₅₀

  • CC₅₀: 50% Cytotoxic Concentration (from uninfected cells)

  • EC₅₀: 50% Effective Concentration (from virus-infected cells)

Interpretation: A higher SI value is desirable. Generally, a compound with an SI value of ≥10 is considered a promising candidate for further development.[8]

SI ValueInterpretation
> 10Good therapeutic window; promising candidate.
3 - 10Moderate therapeutic window; may be acceptable.
< 3Poor therapeutic window; high potential for toxicity at effective doses.

Experimental Workflows & Troubleshooting

The following diagrams illustrate the general workflow for assessing cytotoxicity and a troubleshooting guide for a common assay issue.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive Assays cluster_2 Phase 3: Analysis & Confirmation A Prepare Broad-Range Serial Dilutions of Ensitrelvir B Perform Initial Antiviral Assay (e.g., CPE Reduction) A->B C Perform Initial Cytotoxicity Assay (e.g., MTT on uninfected cells) A->C D Determine EC50 (Antiviral Efficacy) B->D E Determine CC50 (Cytotoxicity) C->E F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Confirm Cytotoxicity Mechanism (LDH, Caspase Assays) E->G H Decision Point: Proceed with Compound? F->H G->H I Proceed H->I SI ≥ 10 J Stop/Re-evaluate H->J SI < 10

Caption: General workflow for assessing antiviral efficacy and cytotoxicity.

Troubleshooting Guide: Low Viability in MTT Assay

Low absorbance readings in an MTT assay can indicate either true cytotoxicity or an experimental artifact. This guide helps distinguish between these possibilities.

G Start Problem: Low Absorbance in MTT Assay Q1 Are untreated control absorbance values also low? Start->Q1 A1 Issue with Assay Protocol or General Cell Health Q1->A1 Yes B1 Potential Compound Effect Q1->B1 No Q2 Check for: - Contamination (bacteria/yeast) - Incorrect cell seeding number - Expired/improperly stored reagents - Insufficient incubation times A1->Q2 A2 Optimize cell density and incubation times. Use fresh reagents and aseptic technique. Q2->A2 Q3 Examine cells under microscope. Is there visible cell death (rounding, detachment, debris)? B1->Q3 C1 Indicates True Cytotoxicity Q3->C1 Yes D1 Indicates Cytostatic Effect or Mitochondrial Inhibition Q3->D1 No C2 Confirm with alternative assays: 1. LDH Assay (Necrosis) 2. Caspase-3/7 Assay (Apoptosis) C1->C2 D2 MTT measures metabolic activity. Compound may be inhibiting proliferation or mitochondrial function without causing immediate cell death. D1->D2 D3 Use a cell counting method (e.g., Trypan Blue) or a membrane integrity assay (LDH) to distinguish from cytotoxicity. D2->D3

Caption: Troubleshooting logic for low MTT assay results.

Distinguishing Between Apoptosis and Necrosis

If Ensitrelvir treatment induces cell death, it's important to determine the mechanism. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) involve different cellular pathways.

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway A Apoptotic Stimulus B Initiator Caspases (e.g., Caspase-8, 9) A->B C Executioner Caspases (Caspase-3, 7) B->C D Cleavage of Cellular Substrates C->D Assay1 Caspase-3/7 Assay (Measures this step) C->Assay1 E Controlled Cell Death (Apoptotic Bodies) D->E F Cellular Injury (e.g., High Drug Concentration) G Loss of Homeostasis F->G H Membrane Rupture G->H I Release of Cytosolic Contents (including LDH) H->I J Inflammatory Response I->J Assay2 LDH Assay (Measures this step) I->Assay2

Caption: Simplified pathways distinguishing apoptosis and necrosis.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[9][15]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • Cell culture medium (serum-free for incubation step)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations. Include "vehicle-only" (e.g., DMSO) and "medium-only" (no cells) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[6]

  • Measurement: Incubate for 15-30 minutes at room temperature to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "medium-only" blank from all other values. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[16]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (contains LDH reaction mix, catalyst, and stop solution)

  • Lysis buffer (often 10X, provided in kit)

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2).

  • Prepare Controls: Set up the following controls on the same plate:

    • Background Control: Medium only (no cells).

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[16]

  • Sample Collection: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes.[16]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell layer.

  • Add Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[16] A color change will develop.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

  • Analysis:

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol uses a luminescent-based assay to measure the activity of caspase-3 and caspase-7, key markers of apoptosis.[12][17]

Materials:

  • 96-well opaque-walled plates (suitable for luminescence)

  • Caspase-Glo® 3/7 Reagent (or similar commercial kit)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously. Include vehicle controls and a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer’s instructions. Allow it to equilibrate to room temperature before use.[13]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. The single reagent addition lyses the cells and contains the substrate for the caspase enzymes.[12]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Express the results as fold change in luminescence relative to the vehicle-treated control cells. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

References

Identifying and mitigating Ensitrelvir Fumarate drug-drug interactions with CYP3A4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating drug-drug interactions (DDIs) between ensitrelvir fumarate and CYP3A4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of drug-drug interaction between this compound and CYP3A4 inhibitors?

A1: this compound is a potent time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[1][2][3] This means that its inhibitory effect on CYP3A4 increases with pre-incubation time in the presence of NADPH.[1][2] When co-administered with drugs that are substrates of CYP3A4, ensitrelvir can significantly increase their plasma concentrations, leading to potential toxicity.

Q2: What are the clinical implications of ensitrelvir's interaction with CYP3A4 substrates?

A2: Clinical studies have demonstrated that ensitrelvir is a strong CYP3A inhibitor.[4][5][6] Co-administration of ensitrelvir with sensitive CYP3A4 substrates can lead to a significant increase in their systemic exposure (AUC). For instance, co-administration with midazolam resulted in a 6.77-fold increase in its AUC, and with dexamethasone, a 3.47-fold increase was observed.[2][5][6][7] Therefore, co-administration of ensitrelvir with drugs that are sensitive CYP3A4 substrates and have a narrow therapeutic index should be avoided or managed with careful dose adjustments and monitoring.

Q3: How can we assess the potential for a new compound to have a DDI with ensitrelvir in vitro?

A3: The primary method is to conduct a CYP3A4 inhibition assay using human liver microsomes (HLMs). To specifically assess time-dependent inhibition (TDI), an "IC50 shift" assay is recommended.[8][9][10] This involves comparing the IC50 value of the test compound with and without a pre-incubation period with NADPH. A significant shift to a lower IC50 value in the presence of NADPH indicates TDI.[8][9]

Q4: What are the key parameters to determine from in vitro CYP3A4 time-dependent inhibition studies?

A4: The key parameters to determine are the maximal rate of inactivation (k_inact) and the concentration of the inhibitor that gives half-maximal inactivation (K_I).[8] These parameters are crucial for predicting the in vivo DDI potential of the compound.

Troubleshooting Guides for In Vitro Experiments

Guide 1: Troubleshooting the CYP3A4 Time-Dependent Inhibition (TDI) IC50 Shift Assay
Problem Potential Cause(s) Troubleshooting Step(s)
No IC50 shift observed for a known TDI positive control. 1. Inactive NADPH regenerating system.2. Low concentration or activity of human liver microsomes (HLMs).3. Insufficient pre-incubation time.4. Substrate concentration too high.1. Prepare fresh NADPH regenerating system and verify its activity.2. Use a new lot of HLMs with certified activity. Increase HLM concentration if necessary, but be mindful of non-specific binding.3. Optimize pre-incubation time (e.g., 30-60 minutes).4. Use a substrate concentration at or below its Km value.
High variability between replicate wells. 1. Pipetting errors.2. Poor solubility of the test compound.3. Uneven temperature distribution during incubation.1. Ensure accurate and consistent pipetting. Use calibrated pipettes.2. Check the solubility of the compound in the final incubation volume. Use a suitable organic solvent (e.g., DMSO) at a low final concentration (typically <1%).3. Use a calibrated incubator and ensure even heat distribution.
Steep or flat inhibition curves. 1. Incorrect concentration range of the test compound.2. Compound precipitation at higher concentrations.3. Non-specific binding to plasticware or microsomes.1. Perform a wider range of serial dilutions to capture the full dose-response curve.2. Visually inspect for precipitation. If observed, lower the highest concentration tested.3. Consider using low-binding plates. For highly lipophilic compounds, microsomal binding can be an issue; this may require more complex modeling to interpret the data.[11]
IC50 shift observed in the absence of NADPH. 1. The test compound is unstable and degrades to an inhibitory species.2. The test compound is a direct-acting inhibitor, and the perceived shift is an artifact.1. Assess the chemical stability of the compound in the assay buffer over the pre-incubation period.2. Carefully compare the IC50 from the 0-minute pre-incubation with the 30-minute pre-incubation without NADPH. A true non-NADPH-dependent TDI should show a time-dependent decrease in IC50.

Data Summary

Table 1: Clinical Drug-Drug Interaction Data of Ensitrelvir with CYP3A4 Substrates
CYP3A4 SubstrateEnsitrelvir Dosing RegimenFold Increase in Substrate AUC (Area Under the Curve)Fold Increase in Substrate Cmax (Maximum Concentration)Reference(s)
Midazolam375 mg loading dose, then 125 mg daily for 4 days6.77-[2][5][7]
Dexamethasone750 mg loading dose, then 250 mg daily for 4 days3.47-[2][5][7]

Data presented are from studies in healthy adult participants.

Experimental Protocols

Protocol 1: Determination of Time-Dependent Inhibition of CYP3A4 using the IC50 Shift Assay

1. Objective: To determine if a test compound is a time-dependent inhibitor of CYP3A4 by comparing its IC50 value with and without a 30-minute pre-incubation with human liver microsomes (HLMs) and an NADPH regenerating system.

2. Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control time-dependent inhibitor (e.g., verapamil)

  • 96-well microplates

  • Incubator

  • LC-MS/MS system for analysis

3. Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of all reagents in potassium phosphate buffer.

  • IC50 Determination (0-minute pre-incubation):

    • In a 96-well plate, add HLM and the test compound at various concentrations.

    • Immediately add the NADPH regenerating system and the probe substrate.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • IC50 Determination (30-minute pre-incubation):

    • In separate wells of a 96-well plate, pre-incubate HLMs with the test compound at various concentrations and the NADPH regenerating system at 37°C for 30 minutes.

    • In parallel, prepare identical incubations without the NADPH regenerating system.

    • After 30 minutes, add the probe substrate to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and analyze as described above.

4. Data Analysis:

  • Calculate the rate of metabolite formation for each concentration of the test compound.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Determine the IC50 values for the 0-minute pre-incubation and the 30-minute pre-incubation with and without NADPH using non-linear regression analysis.

  • An IC50 shift is considered significant if the IC50 value from the 30-minute pre-incubation with NADPH is substantially lower (e.g., >1.5-2 fold) than the IC50 from the 0-minute pre-incubation or the 30-minute pre-incubation without NADPH.[8]

Visualizations

experimental_workflow cluster_0 Preparation cluster_1 Direct Inhibition (0-min Pre-incubation) cluster_2 Time-Dependent Inhibition (30-min Pre-incubation) cluster_3 Data Interpretation prep_reagents Prepare Reagents (Test Compound, HLMs, NADPH, Substrate) direct_incubation Incubate: HLMs + Test Compound + NADPH + Substrate prep_reagents->direct_incubation pre_incubation_nadph Pre-incubate (30 min): HLMs + Test Compound + NADPH prep_reagents->pre_incubation_nadph pre_incubation_no_nadph Pre-incubate (30 min): HLMs + Test Compound - NADPH prep_reagents->pre_incubation_no_nadph direct_quench Quench Reaction direct_incubation->direct_quench direct_analysis LC-MS/MS Analysis direct_quench->direct_analysis direct_ic50 Calculate IC50 direct_analysis->direct_ic50 compare_ic50 Compare IC50 Values direct_ic50->compare_ic50 add_substrate_nadph Add Substrate pre_incubation_nadph->add_substrate_nadph add_substrate_no_nadph Add Substrate pre_incubation_no_nadph->add_substrate_no_nadph tdi_incubation_nadph Incubate add_substrate_nadph->tdi_incubation_nadph tdi_incubation_no_nadph Incubate add_substrate_no_nadph->tdi_incubation_no_nadph tdi_quench_nadph Quench Reaction tdi_incubation_nadph->tdi_quench_nadph tdi_quench_no_nadph Quench Reaction tdi_incubation_no_nadph->tdi_quench_no_nadph tdi_analysis_nadph LC-MS/MS Analysis tdi_quench_nadph->tdi_analysis_nadph tdi_analysis_no_nadph LC-MS/MS Analysis tdi_quench_no_nadph->tdi_analysis_no_nadph tdi_ic50_nadph Calculate IC50 (+NADPH) tdi_analysis_nadph->tdi_ic50_nadph tdi_ic50_no_nadph Calculate IC50 (-NADPH) tdi_analysis_no_nadph->tdi_ic50_no_nadph tdi_ic50_nadph->compare_ic50 tdi_ic50_no_nadph->compare_ic50 conclusion Conclusion: Time-Dependent Inhibition? compare_ic50->conclusion

Caption: Workflow for IC50 Shift Assay to Determine Time-Dependent CYP3A4 Inhibition.

signaling_pathway ensitrelvir Ensitrelvir cyp3a4_enzyme CYP3A4 Enzyme ensitrelvir->cyp3a4_enzyme Metabolism to Reactive Intermediate cyp3a4_substrate CYP3A4 Substrate (e.g., Midazolam) cyp3a4_substrate->cyp3a4_enzyme Metabolism increased_substrate_levels Increased Plasma Levels of CYP3A4 Substrate cyp3a4_substrate->increased_substrate_levels Inhibition of Metabolism inactive_metabolite Inactive Metabolite cyp3a4_enzyme->inactive_metabolite reactive_intermediate Reactive Intermediate of Ensitrelvir inactive_cyp3a4 Inactive CYP3A4 (Covalent Adduct) reactive_intermediate->cyp3a4_enzyme Covalent Binding & Irreversible Inhibition potential_toxicity Potential for Adverse Effects/Toxicity increased_substrate_levels->potential_toxicity

Caption: Mechanism of Ensitrelvir Time-Dependent Inhibition of CYP3A4 and Clinical Consequences.

References

Strategies to address Ensitrelvir Fumarate resistance mutations like M49L and E166A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ensitrelvir Fumarate and encountering resistance mutations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges related to the M49L and E166A mutations in the SARS-CoV-2 3C-like protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the IC50/EC50 value of Ensitrelvir in our assays. Could this be due to resistance mutations?

A1: A substantial increase in the IC50 (in enzymatic assays) or EC50 (in cell-based assays) is a strong indicator of antiviral resistance. The M49L and E166A mutations in the 3CL protease (Nsp5) have been specifically identified as conferring reduced sensitivity to Ensitrelvir.[1][2][3] Sequencing of the viral genome or the 3CLpro coding region is recommended to confirm the presence of these or other potential resistance mutations.

Q2: What is the molecular basis for resistance conferred by the M49L and E166A mutations?

A2: Structural studies, particularly on the related E166V mutation, indicate that resistance arises from a combination of factors. The substitution of the glutamic acid (E) at position 166 with a smaller, non-polar amino acid like alanine (A) or valine (V) can lead to the loss of a critical hydrogen bond with the inhibitor.[4][5][6] Additionally, these mutations can induce steric clashes that disrupt the optimal binding of Ensitrelvir to the 3CLpro active site.[4][5] The M49L mutation also contributes to reduced susceptibility, and when combined with E166A, it can lead to a significant evasion of Ensitrelvir's inhibitory effect.[2][7]

Q3: If we confirm the M49L or E166A mutation, are there alternative antivirals we can use as positive controls in our experiments?

A3: Yes. Studies have shown that viruses with Ensitrelvir-resistance mutations may retain susceptibility to other classes of antivirals. Specifically, nirmatrelvir (another 3CLpro inhibitor) and molnupiravir (an RdRp inhibitor) have been shown to be effective against SARS-CoV-2 variants harboring the M49L and E166A mutations.[1][2][7] Therefore, these can serve as valuable positive controls in your assays to ensure that the observed resistance is specific to Ensitrelvir.

Q4: We are planning to generate these mutations in the lab. What are the recommended methods?

A4: There are several established methods for generating specific viral mutations. A common and efficient approach is to use a reverse genetics system. This involves assembling a full-length cDNA clone of the SARS-CoV-2 genome and introducing the desired mutations (M49L, E166A) through site-directed mutagenesis. The mutated cDNA is then transcribed into RNA, which is electroporated into susceptible host cells to recover the recombinant virus.[8][9] PCR-based methods like Circular Polymerase Extension Cloning (CPEC) can also be employed for rapid and cloning-free generation of mutant viruses.[8][10]

Troubleshooting Guides

Problem 1: Inconsistent IC50/EC50 Values for Ensitrelvir Against Wild-Type Virus
Possible Cause Troubleshooting Step
Enzyme/Virus Stock Integrity Verify the integrity and activity of your wild-type 3CLpro enzyme or SARS-CoV-2 stock. Passage number can affect viral fitness and drug sensitivity.
Assay Conditions Optimize and standardize assay parameters such as enzyme/substrate concentration, cell density, and incubation times. Ensure consistent DMSO concentrations across all wells.[11][12]
Cell Line Variability Ensure you are using a consistent and appropriate cell line for your assays (e.g., VeroE6/TMPRSS2, Calu-3). Different cell lines can have varying levels of drug transporters that may affect inhibitor efficacy.[13]
Reagent Quality Confirm the purity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
Problem 2: Difficulty in Confirming Resistance Phenotype after Sequencing
Possible Cause Troubleshooting Step
Minority Variant Population The resistance mutation may be present as a subpopulation. Consider using more sensitive sequencing methods like deep sequencing to detect minor variants.
Compensatory Mutations The M49L and E166A mutations can sometimes reduce viral fitness.[2] Look for potential compensatory mutations elsewhere in the genome that might modulate the resistance phenotype.
Assay Sensitivity Ensure your assay has a sufficient dynamic range to detect the fold-change in IC50/EC50 values. Run wild-type and mutant viruses in parallel in every experiment for direct comparison.
Cross-Contamination Rule out contamination of your mutant virus stock with wild-type virus by re-sequencing and plaque purifying your viral stocks.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Antivirals Against Ensitrelvir-Resistant Mutants

Virus Antiviral IC50 (µM) [95% CI] Fold Change vs. Wild-Type
Wild-Type Ensitrelvir0.19 [0.16 to 0.24]1.0
Nsp5-M49L Ensitrelvir11.6 [10.4 to 13.0]~61
Nsp5-E166A Ensitrelvir1.72 [1.59 to 1.86]~9
Nsp5-M49L/E166A Ensitrelvir37.4 [32.5 to 43.2]~197
Wild-Type Nirmatrelvir0.041 [0.038 to 0.044]1.0
Nsp5-M49L/E166A Nirmatrelvir0.049 [0.043 to 0.056]~1.2
Wild-Type Molnupiravir0.23 [0.20 to 0.26]1.0
Nsp5-M49L/E166A Molnupiravir0.40 [0.35 to 0.46]~1.7

Data synthesized from Kiso et al., Nature Communications, 2023.[7]

Experimental Protocols

3CLpro Enzymatic Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for screening 3CLpro inhibitors.[11][12][14]

Materials:

  • Recombinant SARS-CoV-2 3CLpro (Wild-Type and mutants)

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • This compound and other test compounds

  • DMSO

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of Ensitrelvir and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compounds.

  • Add recombinant 3CLpro (final concentration ~50 nM) to each well containing the compounds.

  • Incubate the plate for 60 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 15-30 minutes at room temperature using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition)

This protocol outlines a general method for assessing antiviral efficacy in a cell culture model.[15]

Materials:

  • VeroE6 cells (or other susceptible cell lines)

  • SARS-CoV-2 (Wild-Type and mutants)

  • Cell Culture Medium (e.g., DMEM with 2% FBS)

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well clear-bottom plates

Procedure:

  • Seed VeroE6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), leaving some wells uninfected as controls.

  • Incubate the plates for 72 hours at 37°C.

  • Assess cell viability by measuring the cytopathic effect. This can be done qualitatively by microscopy or quantitatively using a cell viability assay (e.g., CellTiter-Glo®).

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration.

Visualizations

experimental_workflow Workflow for Characterizing Ensitrelvir Resistance cluster_generation Mutant Generation cluster_characterization Phenotypic Characterization cluster_strategy Strategy Development mutagenesis Site-Directed Mutagenesis (M49L, E166A) recovery Recombinant Virus Recovery (Reverse Genetics) mutagenesis->recovery enzymatic 3CLpro Enzymatic Assay (Determine IC50) recovery->enzymatic Test Mutant Protease cell_based Cell-Based Antiviral Assay (Determine EC50) recovery->cell_based Test Mutant Virus structural Structural Analysis (X-ray Crystallography) enzymatic->structural combination Combination Therapy Testing (e.g., with Nirmatrelvir) cell_based->combination design Second-Generation Inhibitor Design combination->design structural->design resistance_mechanism Proposed Mechanism of E166A Resistance cluster_wt Wild-Type 3CLpro cluster_mutant Mutant 3CLpro wt_enzyme 3CLpro (E166) binding_wt Optimal Binding wt_enzyme->binding_wt ensitrelvir Ensitrelvir ensitrelvir->binding_wt h_bond H-Bond Formation binding_wt->h_bond inhibition_wt Effective Inhibition h_bond->inhibition_wt mut_enzyme 3CLpro (E166A) binding_mut Suboptimal Binding mut_enzyme->binding_mut ensitrelvir2 Ensitrelvir ensitrelvir2->binding_mut loss_h_bond Loss of H-Bond binding_mut->loss_h_bond steric_clash Potential Steric Clash binding_mut->steric_clash inhibition_mut Reduced Inhibition loss_h_bond->inhibition_mut steric_clash->inhibition_mut

References

Technical Support Center: Enhancing the Oral Bioavailability of Ensitrelvir Fumarate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Ensitrelvir Fumarate, a potent antiviral agent. Given its low aqueous solubility, enhancing the oral bioavailability of this compound is a critical step in developing effective oral dosage forms.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimental work aimed at improving the oral bioavailability of this compound.

1.1 Issue: Low Dissolution Rate of Crystalline this compound

Question: Our initial formulations using crystalline this compound (Form III) show a very low and inconsistent dissolution rate in vitro. What strategies can we employ to improve this?

Answer:

The stable crystalline form of Ensitrelvir (Form III) is known to have inherently low aqueous solubility, which directly impacts its dissolution rate.[1] To overcome this, several formulation strategies can be implemented. A particularly effective approach is the formation of a cocrystal with fumaric acid (Form V).[1] This novel cocrystal has demonstrated a significant increase in dissolution rate compared to the stable crystalline form.

Another effective strategy is the preparation of an amorphous solid dispersion (ASD). By dispersing this compound in a polymeric carrier in its amorphous state, the energy barrier for dissolution is lowered, leading to a faster dissolution rate.

Recommended Actions:

  • Cocrystal Formation: Explore the slurry conversion method with equimolar ratios of Ensitrelvir and fumaric acid to produce the more soluble cocrystal (Form V).[1]

  • Amorphous Solid Dispersion (ASD): Investigate the use of techniques like spray drying to create an ASD of this compound with a suitable polymeric carrier.

  • Particle Size Reduction: While less impactful than cocrystallization or amorphization, reducing the particle size of the crystalline drug through micronization or nanomilling can increase the surface area available for dissolution.

1.2 Issue: Poor Permeability in Caco-2 Assays

Question: Despite improving the dissolution rate of our this compound formulation, we are observing low permeability in our Caco-2 cell assays. What could be the contributing factors and how can we address them?

Answer:

Low permeability in Caco-2 assays, even with improved dissolution, suggests that the drug's ability to cross the intestinal epithelium is a limiting factor. Ensitrelvir may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, reducing its net transport across the monolayer.

Recommended Actions:

  • Efflux Transporter Inhibition: Conduct Caco-2 permeability assays in the presence of known P-gp inhibitors (e.g., verapamil) to determine if efflux is a significant factor.[2]

  • Permeation Enhancers: Evaluate the inclusion of pharmaceutically acceptable permeation enhancers in your formulation. These excipients can transiently open the tight junctions between Caco-2 cells, allowing for increased paracellular transport.

  • Lipid-Based Formulations: Consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance permeability by altering the membrane fluidity and bypassing efflux transporters.

1.3 Issue: Physical Instability of Amorphous Formulations

Question: Our amorphous solid dispersion of this compound shows good initial dissolution, but it tends to recrystallize over time during stability studies. How can we improve the physical stability of the amorphous form?

Answer:

The recrystallization of an amorphous drug is a common challenge, as the amorphous state is thermodynamically unstable. The choice of polymer and the drug-polymer interactions are crucial for maintaining the stability of the ASD.

Recommended Actions:

  • Polymer Selection: Screen a variety of polymers to find one that has strong interactions with this compound. Polymers with a high glass transition temperature (Tg) are often preferred as they can reduce the molecular mobility of the drug.

  • Drug Loading: A lower drug loading within the polymer matrix can increase the physical stability by providing a greater physical barrier to crystallization.

  • Addition of a Second Polymer or Surfactant: Incorporating a second polymer or a surfactant can sometimes improve the stability of the ASD by further inhibiting drug mobility and nucleation.

  • Storage Conditions: Ensure that the ASD is stored under controlled temperature and humidity conditions to minimize the risk of recrystallization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the formulation development of this compound.

Q1: What is the Biopharmaceutics Classification System (BCS) class of Ensitrelvir and why is it important for formulation development?

A1: Ensitrelvir is considered a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.[3][4] This classification is critical because it highlights that the oral absorption of Ensitrelvir is likely to be limited by its dissolution rate and/or its ability to permeate the intestinal membrane. Therefore, formulation strategies must focus on enhancing these two key properties to achieve adequate oral bioavailability.

Q2: What are the advantages of developing a cocrystal of this compound?

A2: A cocrystal of Ensitrelvir with fumaric acid (Form V) has been shown to significantly improve the physicochemical properties of the drug. The primary advantages include:

  • Enhanced Dissolution Rate: The cocrystal exhibits a much faster dissolution rate in biorelevant media compared to the stable crystalline form (Form III).[1]

  • Increased Permeation: The higher dissolution rate of the cocrystal leads to a higher concentration gradient across the intestinal epithelium, resulting in increased flux and permeation.[1]

  • Improved Stability: Cocrystals can offer a stable crystalline form with improved properties, avoiding the physical instability often associated with amorphous forms.

Q3: What are the key considerations when developing an amorphous solid dispersion (ASD) of this compound?

A3: When developing an ASD of this compound, the following factors are crucial:

  • Polymer Selection: The chosen polymer must be capable of stabilizing the amorphous form of the drug and preventing recrystallization.

  • Manufacturing Process: Spray drying is a common and effective method for producing ASDs.[5] Process parameters need to be carefully optimized to ensure the formation of a stable and uniform dispersion.

  • Drug Loading: The amount of this compound loaded into the polymer matrix will affect both the dissolution performance and the physical stability of the ASD.

  • Downstream Processing: The ASD powder needs to be formulated into a final dosage form, such as a tablet or capsule, which requires careful selection of additional excipients and manufacturing processes.

Q4: How can I assess the in vitro permeability of my this compound formulation?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[2][6][7] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound across this monolayer, you can estimate its apparent permeability coefficient (Papp) and assess the potential for active efflux.

Section 3: Data Presentation

The following tables summarize key quantitative data related to the improvement of Ensitrelvir's physicochemical properties.

Table 1: Dissolution Enhancement of Ensitrelvir Cocrystal (Form V) [1]

Crystalline FormDissolution Medium (pH)Fold Increase in Dissolution vs. Form III
Form V (Cocrystal)1.2~8-fold
Form V (Cocrystal)6.8~13-fold

Table 2: Permeation Enhancement of Ensitrelvir Cocrystal (Form V) [1]

Crystalline FormFold Increase in Flux Value vs. Form III
Form V (Cocrystal)~16-fold

Table 3: Solubility of this compound in Common Solvents [8]

SolventSolubility
WaterInsoluble
EthanolInsoluble
DMSO~50 mg/mL

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.

4.1 Protocol: Preparation of Ensitrelvir-Fumaric Acid Cocrystal (Form V) by Slurry Conversion

This protocol is based on the methodology described by Miyano et al. (2024).[1][9]

Materials:

  • Ensitrelvir (stable crystalline form, Form III)

  • Fumaric acid

  • Organic solvent (e.g., acetone, ethanol)

  • Stirring apparatus

  • Filtration system

  • Drying oven

Procedure:

  • Suspend equimolar amounts of Ensitrelvir (Form III) and fumaric acid in the selected organic solvent.

  • Stir the slurry at a controlled temperature for a sufficient period to allow for the conversion to the cocrystal form. The exact time and temperature may need to be optimized.

  • After the conversion is complete, collect the solid material by filtration.

  • Wash the collected solid with a small amount of fresh solvent to remove any unreacted starting materials.

  • Dry the resulting cocrystal powder under vacuum at a controlled temperature.

  • Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the cocrystal (Form V).

4.2 Protocol: In Vitro Dissolution Testing of this compound Formulations

This protocol is a general guideline and should be adapted based on specific formulation characteristics and regulatory requirements.[10][11]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

  • Biorelevant media such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). The addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.

Procedure:

  • Pre-warm the dissolution medium to 37 ± 0.5 °C.

  • Place the this compound formulation (e.g., tablet, capsule, or a specific amount of powder) into the dissolution vessel containing the specified volume of medium.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • At predetermined time points, withdraw an aliquot of the dissolution medium.

  • Immediately filter the withdrawn sample through a suitable filter (e.g., 0.45 µm) to stop the dissolution process.

  • Analyze the concentration of Ensitrelvir in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume throughout the test.

  • Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.

4.3 Protocol: Caco-2 Cell Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay.[2][6][7][12]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • This compound formulation

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by evaluating the transport of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the cell monolayers with pre-warmed HBSS buffer.

    • Add the this compound formulation dissolved in HBSS to the apical (upper) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber.

    • Analyze the concentration of Ensitrelvir in the collected samples using a validated analytical method.

  • Permeability Assay (Basolateral to Apical Transport - for Efflux Assessment):

    • Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.

Section 5: Visualizations

The following diagrams illustrate key concepts and workflows related to improving the oral bioavailability of this compound.

experimental_workflow crystalline Crystalline Ensitrelvir (Form III) cocrystal Cocrystal Formation (Form V) crystalline->cocrystal Slurry Conversion asd Amorphous Solid Dispersion (ASD) crystalline->asd dissolution Dissolution Testing cocrystal->dissolution asd->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study

Caption: Experimental workflow for developing and evaluating this compound formulations.

troubleshooting_logic start Low Oral Bioavailability dissolution_issue Low Dissolution Rate? start->dissolution_issue permeability_issue Low Permeability? dissolution_issue->permeability_issue No solution_dissolution Implement Solubility Enhancement Techniques: - Cocrystallization - Amorphous Solid Dispersion dissolution_issue->solution_dissolution Yes solution_permeability Address Permeability Barriers: - Investigate Efflux - Use Permeation Enhancers - Lipid-Based Formulations permeability_issue->solution_permeability Yes success Improved Bioavailability permeability_issue->success No solution_dissolution->permeability_issue solution_permeability->success

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Addressing the effect of food on Ensitrelvir Fumarate pharmacokinetics in study design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the influence of food on the pharmacokinetics of an investigational drug is a critical aspect of clinical trial design and eventual therapeutic application. This technical support guide provides detailed answers to frequently asked questions regarding the effect of food on the pharmacokinetics of ensitrelvir fumarate, a novel antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the pharmacokinetics of this compound?

A: The consumption of food has a discernible but not clinically meaningful impact on the pharmacokinetics of this compound.[1][2] Specifically, food intake delays the time to reach maximum plasma concentration (Tmax) and slightly reduces the peak plasma concentration (Cmax).[3][4][5] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly affected.[3][4][5] These findings suggest that this compound can be administered without regard to meals.[1][2][3][4]

Q2: How does a high-fat meal specifically alter the pharmacokinetic profile of this compound?

A: Administration of this compound after a high-fat, high-calorie meal results in a delayed absorption profile. The median Tmax is prolonged in the fed state compared to the fasted state.[3] While there is a modest reduction in Cmax, the overall exposure (AUC) remains largely unchanged, indicating that the extent of drug absorption is not significantly compromised by a high-fat meal.[3][6]

Q3: Are there any dose adjustments required for this compound when taken with food?

A: Based on current clinical data, no dose adjustments are necessary when this compound is administered with food.[1][2] The lack of a clinically significant effect on total drug exposure (AUC) supports its administration without food restrictions.[3][4]

Troubleshooting Guide for Study Design

Issue: Unexpected variability in pharmacokinetic data in a clinical trial.

If you are observing high inter-subject variability in the pharmacokinetic parameters of this compound, consider the following:

  • Standardization of Meals: Ensure that the type and timing of meals for subjects in a "fed" cohort are strictly standardized. Variations in fat and calorie content can influence the extent of the food effect.

  • Fasting State Confirmation: For "fasted" cohorts, verify that subjects have adhered to the required fasting period before drug administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound under fed and fasted conditions from a pivotal study.

Table 1: Pharmacokinetic Parameters of Ensitrelvir (250 mg, Suspension) in Healthy Japanese Adults [3]

ParameterFasted State (n=8)Fed State (n=8)
Cmax (ng/mL) 7190 (14.2)6120 (17.3)
Tmax (hr) 2.5 (1.5 - 4.0)8.0 (4.0 - 12.0)
AUC0-inf (ng*hr/mL) 225000 (15.1)227000 (15.5)

Data are presented as geometric mean (% coefficient of variation) for Cmax and AUC0-inf, and median (min - max) for Tmax.

Table 2: Statistical Analysis of the Food Effect on Ensitrelvir (375 mg, Tablet) Pharmacokinetics [6]

ParameterGeometric Least Squares Mean Ratio (Fed/Fasted)90% Confidence Interval
Cmax 0.93200.8134 – 1.0679
AUC0-last 1.24351.1400 – 1.3564
AUC0-∞ 1.24471.1396 – 1.3596

Experimental Protocols

A common study design to assess the effect of food on drug pharmacokinetics is a randomized, open-label, two-period crossover study.

Methodology for a Two-Period Crossover Food Effect Study:

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers.

  • Randomization: Randomly assign subjects to one of two treatment sequences:

    • Sequence A: Receive a single dose of this compound in a fasted state during Period 1, followed by a washout period, and then a single dose in a fed state during Period 2.

    • Sequence B: Receive a single dose of this compound in a fed state during Period 1, followed by a washout period, and then a single dose in a fasted state during Period 2.

  • Dosing and Meal Conditions:

    • Fasted State: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.

    • Fed State: Subjects consume a standardized high-fat, high-calorie meal within a specific timeframe (e.g., 30 minutes) before drug administration.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after drug administration to measure plasma concentrations of ensitrelvir.

  • Washout Period: Ensure a sufficient washout period between the two treatment periods to allow for complete elimination of the drug from the body.

  • Data Analysis: Analyze the pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the effect of food.

Visualizations

FoodEffectStudyWorkflow cluster_setup Study Setup cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Data Analysis Recruitment Healthy Adult Subject Recruitment Randomization Randomization into Two Sequences Recruitment->Randomization Fasted1 Sequence A: Administer Ensitrelvir (Fasted State) Randomization->Fasted1 Group 1 Fed1 Sequence B: Administer Ensitrelvir (Fed State) Randomization->Fed1 Group 2 PK_Sampling1 Pharmacokinetic Blood Sampling Fasted1->PK_Sampling1 Fed1->PK_Sampling1 Washout Drug Elimination PK_Sampling1->Washout Fed2 Sequence A: Administer Ensitrelvir (Fed State) Washout->Fed2 Fasted2 Sequence B: Administer Ensitrelvir (Fasted State) Washout->Fasted2 PK_Sampling2 Pharmacokinetic Blood Sampling Fed2->PK_Sampling2 Fasted2->PK_Sampling2 Analysis Analyze Pharmacokinetic Parameters (AUC, Cmax, Tmax) PK_Sampling2->Analysis

Caption: Workflow of a two-period crossover food effect study.

FoodEffectLogic cluster_condition Condition cluster_pk_changes Pharmacokinetic Changes cluster_conclusion Conclusion Food Food Intake (High-Fat Meal) Tmax Delayed Tmax Food->Tmax Cmax Reduced Cmax Food->Cmax AUC No Significant Change in AUC Food->AUC Conclusion Ensitrelvir can be administered without food restrictions Tmax->Conclusion Cmax->Conclusion AUC->Conclusion

Caption: Logical relationship of food effect on ensitrelvir pharmacokinetics.

References

Best practices for long-term storage and handling of Ensitrelvir Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ensitrelvir Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and handling, as well as troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound in its solid powder form should be stored at -20°C in a dry, dark environment.[1][2] Properly stored, the powder is stable for over two years.[3]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To ensure complete dissolution, gentle warming and sonication may be necessary. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][5] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[4]

Q3: What are the best practices for handling this compound in the laboratory?

As a precautionary measure, it is recommended to handle this compound in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Q4: Is this compound sensitive to light?

While specific photostability data is not extensively published, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential degradation. Therefore, it is recommended to store both the solid compound and solutions in light-protecting containers or in the dark.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture media. - The final concentration of DMSO in the media is too high, causing the compound to crash out. - The aqueous solubility of this compound is low. - Interaction with components in the cell culture media or serum.- Ensure the final DMSO concentration in your cell culture media is low, typically ≤0.5%. - Prepare intermediate dilutions of the stock solution in your cell culture medium before adding to the final culture. - Pre-warm the cell culture media before adding the compound solution. - If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[6]
Inconsistent or lower than expected activity in enzymatic assays. - Degradation of the compound due to improper storage or handling. - Inaccurate concentration of the stock solution. - The pH of the assay buffer is not optimal for compound stability.- Use freshly thawed aliquots of the stock solution for each experiment. - Verify the concentration of your stock solution using a spectrophotometer if possible. - A preliminary stability test of Ensitrelvir intermediates showed stability under weakly acidic conditions (pH 4).[7] While the final compound's full pH stability profile is not published, it is advisable to maintain a pH close to physiological conditions (pH 7.4) for cellular assays.
High background signal or false positives in screening assays. - Intrinsic fluorescence of this compound at the assay wavelengths. - Non-specific inhibition of the reporter enzyme or protein.- Run a control experiment with this compound in the absence of the enzyme or substrate to check for autofluorescence. - Perform counter-screens to identify compounds that interfere with the assay technology itself.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₁ClF₃N₉O₆[8]
Molecular Weight 647.95 g/mol [8]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[4]

Experimental Protocols

Detailed Protocol for SARS-CoV-2 3CLpro FRET-Based Inhibition Assay

This protocol is adapted from established methods for screening 3CL protease inhibitors.

Materials:

  • Recombinant SARS-CoV-2 3CL protease (3CLpro)

  • Fluorogenic substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (10 mM in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 10 µL of 3CLpro solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~20 µM).

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (v_inhibitor / v_DMSO)] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Cellular Effects

This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, this compound directly blocks the viral life cycle.

Beyond its direct antiviral effect, the inhibition of 3CLpro can also impact host cellular pathways that are often dysregulated during viral infection. For instance, coronaviral proteases are known to interfere with the host's innate immune response, including the NF-κB signaling pathway, and can modulate apoptosis. By blocking 3CLpro activity, this compound may help to restore normal cellular function and mitigate virus-induced pathology.

ensitrelvir_mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by 3CL Protease 3CL Protease 3CL Protease NF-kB Pathway NF-kB Pathway 3CL Protease->NF-kB Pathway Inhibition Apoptosis Apoptosis 3CL Protease->Apoptosis Modulation Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->3CL Protease Inhibition Innate Immune Response Innate Immune Response NF-kB Pathway->Innate Immune Response

Caption: Mechanism of action of this compound and its impact on viral replication and host cell pathways.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound in a cell-based assay.

antiviral_workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Plate susceptible cells Viral Infection Viral Infection Compound Treatment->Viral Infection Add this compound at various concentrations Incubation Incubation Viral Infection->Incubation Infect with SARS-CoV-2 Endpoint Assay Endpoint Assay Incubation->Endpoint Assay 24-72 hours Data Analysis Data Analysis Endpoint Assay->Data Analysis e.g., CPE, qPCR, Plaque Assay End End Data Analysis->End Determine EC50

Caption: A generalized workflow for determining the in vitro antiviral activity of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Ensitrelvir Fumarate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting the off-target effects of Ensitrelvir Fumarate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active, non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is essential for the replication of the virus.[4] By selectively inhibiting 3CLpro, Ensitrelvir blocks the processing of viral polyproteins, thereby suppressing viral replication.[1][5]

Q2: What are the known clinical off-target effects of this compound?

Clinical studies have reported treatment-related adverse events, with the most common being a decrease in high-density lipoprotein (HDL) and an increase in blood triglycerides.[6] These findings suggest that Ensitrelvir may have off-target effects on lipid metabolism.

Q3: Which cellular models are recommended for studying the off-target effects of this compound?

Several cell lines are suitable for assessing the antiviral efficacy and potential off-target effects of Ensitrelvir. The choice of cell line can influence experimental outcomes. Commonly used models include:

  • VeroE6/TMPRSS2: An African green monkey kidney cell line engineered to express human TMPRSS2, which facilitates SARS-CoV-2 entry. It is widely used for antiviral screening.[1]

  • Caco-2: A human colorectal adenocarcinoma cell line that expresses ACE2 and TMPRSS2, mimicking intestinal infection.[7]

  • A549: A human lung adenocarcinoma cell line relevant to the primary site of coronavirus infection.[7]

  • HepaRG: A human liver cell line that is a suitable model for studying drug metabolism and mitochondrial toxicity.

Q4: How can I assess the general cytotoxicity of this compound in my cellular model?

Standard cytotoxicity assays are essential to determine the concentration range at which Ensitrelvir exhibits specific antiviral activity without causing general cellular damage.[8] Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Troubleshooting Guides

Guide 1: Unexpected or High Cytotoxicity

Problem: You observe significant cytotoxicity at concentrations where Ensitrelvir is expected to be non-toxic based on published data.

Possible Cause Troubleshooting Step
Compound Solubility Issues This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh stock solutions and visually inspect for any precipitation before adding to the medium.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[9]
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound.[10] If possible, test the cytotoxicity in a panel of relevant cell lines.
Contamination Check your cell cultures for any signs of microbial contamination, which can affect cell health and response to treatment.
Assay Interference Some compounds can interfere with the assay readout. Run appropriate controls, such as the compound in cell-free medium, to check for direct effects on the assay reagents.[11]
Guide 2: Investigating Off-Target Effects on Lipid Metabolism

Problem: You want to investigate the molecular basis for the clinically observed changes in HDL and triglycerides in your cellular model.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Molecular Analysis Cell Seeding Cell Seeding Ensitrelvir Treatment Ensitrelvir Treatment Cell Seeding->Ensitrelvir Treatment 24h Harvest Cells and Media Harvest Cells and Media Ensitrelvir Treatment->Harvest Cells and Media 48-72h Lipid Extraction Lipid Extraction Harvest Cells and Media->Lipid Extraction Protein Lysate Preparation Protein Lysate Preparation Harvest Cells and Media->Protein Lysate Preparation RNA Extraction RNA Extraction Harvest Cells and Media->RNA Extraction HDL/Triglyceride Quantification HDL/Triglyceride Quantification Lipid Extraction->HDL/Triglyceride Quantification Western Blot Western Blot Protein Lysate Preparation->Western Blot Analyze Lipid Metabolism Proteins Analyze Lipid Metabolism Proteins Western Blot->Analyze Lipid Metabolism Proteins RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Analyze Gene Expression Analyze Gene Expression RT-qPCR->Analyze Gene Expression cluster_0 Electron Transport Chain Complex I Complex I Complex II Complex II Complex I->Complex II Proton Gradient Proton Gradient Complex I->Proton Gradient Coenzyme Q Coenzyme Q Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->Proton Gradient Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase Complex IV->Proton Gradient ATP ATP ATP Synthase->ATP Substrates Substrates Substrates->Complex I Substrates->Complex II O2 O2 O2->Complex IV e- acceptor ADP + Pi ADP + Pi ADP + Pi->ATP Synthase Proton Gradient->ATP Synthase

References

Interpreting unexpected results in Ensitrelvir Fumarate efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensitrelvir Fumarate. The information is designed to help interpret unexpected results and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an oral, non-covalent, non-peptide inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4] This protease is essential for viral replication, as it cleaves viral polyproteins into functional proteins.[2] By binding to the substrate-binding pocket of the 3CLpro, Ensitrelvir blocks this process, thereby suppressing viral replication.[1][2][3] Structural studies have shown it specifically recognizes the S1, S2, and S1' subsites of the protease.[1][2][3]

cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Mechanism of Ensitrelvir Viral_Entry 1. Viral Entry & RNA Release Translation 2. Translation of Polyproteins Viral_Entry->Translation Viral RNA Proteolysis 3. Polyprotein Cleavage Translation->Proteolysis Replication 4. RNA Replication Proteolysis->Replication Blocked by Ensitrelvir 3CL_Protease 3CL Protease (Mpro) Assembly 5. Viral Assembly & Release 3CL_Protease->Replication Functional Proteins Ensitrelvir Ensitrelvir Ensitrelvir->3CL_Protease Inhibits cluster_checks Troubleshooting Steps cluster_outcomes Potential Causes & Actions start Unexpected Result: Lower In Vitro Efficacy check_compound 1. Verify Compound Integrity (Storage, Handling, Formulation) start->check_compound check_controls 2. Review Assay Controls (Cytotoxicity, Virus Only, Vehicle) check_compound->check_controls outcome_compound Compound Degraded -> Obtain new batch check_compound->outcome_compound check_virus 3. Characterize Virus Stock (Sequencing, Titer) check_controls->check_virus outcome_controls Controls Failed -> Repeat assay with valid controls check_controls->outcome_controls check_cells 4. Assess Cell Line (Passage Number, Mycoplasma Test) check_virus->check_cells outcome_virus Resistance Mutation (e.g., M49L) Found -> Test against wild-type virus check_virus->outcome_virus check_protocol 5. Re-evaluate Protocol (MOI, Incubation Time, Endpoint) check_cells->check_protocol outcome_cells Cell Line Issue -> Use fresh, low-passage cells check_cells->outcome_cells outcome_protocol Protocol Misalignment -> Standardize protocol with literature check_protocol->outcome_protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., VeroE6 in 96-well plate) Prepare_Drug 2. Prepare Serial Dilutions of Ensitrelvir Add_Drug 3. Add Drug to Cells Prepare_Drug->Add_Drug Infect_Cells 4. Infect with SARS-CoV-2 (at defined MOI) Add_Drug->Infect_Cells Incubate 5. Incubate (e.g., 48-72h) Infect_Cells->Incubate Endpoint 6. Measure Endpoint Incubate->Endpoint qRT_PCR qRT-PCR (Viral RNA) Endpoint->qRT_PCR TCID50 TCID50 (Infectious Titer) Endpoint->TCID50 CPE CPE Assay (Cell Viability) Endpoint->CPE

References

Validation & Comparative

Head-to-Head Comparison of Ensitrelvir Fumarate and Remdesivir in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-cell culture comparison of two prominent antiviral compounds, Ensitrelvir Fumarate and Remdesivir, against SARS-CoV-2. The following sections detail their relative potencies, outline the experimental protocols used for their evaluation, and illustrate their distinct mechanisms of action.

Quantitative Comparison of Antiviral Activity

The in vitro efficacy of this compound and Remdesivir has been evaluated in various cell lines susceptible to SARS-CoV-2 infection. The following table summarizes the key antiviral activity and cytotoxicity data from multiple studies. It is important to note that direct comparison of absolute values between different studies can be influenced by variations in experimental conditions, such as the specific virus strain, cell density, and assay method used.

DrugCell LineVirus StrainParameterValue (µM)Selectivity Index (SI)Source
This compound VeroE6/TMPRSS2Ancestral (WK-521)EC900.0911Not Reported[1]
VeroE6/TMPRSS2 + P-gp inhibitorAncestral (WK-521)EC900.0332Not Reported[1]
HEK293T/ACE2-TMPRSS2Ancestral (WK-521)EC900.175Not Reported[1]
VeroE6/TMPRSS2Wild-typeIC500.19Not Reported[2]
Remdesivir VeroE6/TMPRSS2Ancestral (WK-521)EC900.906Not Reported[1]
VeroE6/TMPRSS2 + P-gp inhibitorAncestral (WK-521)EC900.0175Not Reported[1]
HEK293T/ACE2-TMPRSS2Ancestral (WK-521)EC900.027Not Reported[1]
A549+ACE2USA-WA1/2020EC500.221 (24h)>452[3][4]
A549+ACE2USA-WA1/2020CC50>100>452[3][4]

Note: EC50/EC90 (50%/90% effective concentration) is the concentration of a drug that inhibits the viral effect by 50%/90%. IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of viable cells. The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile. The use of a P-glycoprotein (P-gp) inhibitor can impact the intracellular concentration and apparent potency of drugs that are P-gp substrates.[1]

Experimental Protocols

The following is a representative protocol for determining the in vitro antiviral activity of compounds against SARS-CoV-2, synthesized from methodologies described in the cited literature.[1][3][4]

Cell Culture and Maintenance
  • Cell Lines:

    • VeroE6/TMPRSS2 cells (African green monkey kidney epithelial cells engineered to express human TMPRSS2) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent for TMPRSS2 expression (e.g., G418).

    • HEK293T/ACE2-TMPRSS2 cells (human embryonic kidney cells engineered to express human ACE2 and TMPRSS2) are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and appropriate selection agents.

    • A549+ACE2 cells (human lung adenocarcinoma cells engineered to express human ACE2) are maintained in a suitable growth medium as recommended by the supplier.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Antiviral Activity Assay (Cytopathic Effect Inhibition or Viral RNA Reduction)
  • Cell Seeding: Plate the cells in 96-well plates at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and Remdesivir in the appropriate cell culture medium. A DMSO stock solution is typically used for the initial dilution.

  • Drug Treatment and Viral Infection:

    • Remove the growth medium from the cell plates.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with a SARS-CoV-2 suspension at a specified multiplicity of infection (MOI), for example, 0.05.

    • Include a "virus control" (cells with virus but no drug) and a "cell control" (cells without virus or drug) on each plate.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • Quantification of Antiviral Effect:

    • Cytopathic Effect (CPE) Inhibition Assay: After incubation, visually inspect the cells for CPE under a microscope. Cell viability can be quantified using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Viral RNA Reduction Assay: Supernatants or cell lysates are collected, and viral RNA is extracted. The amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., N gene).

  • Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the drug concentrations and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.

  • Compound Treatment: Add the same serial dilutions of the compounds to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48 to 72 hours).

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo® assay.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the drug concentrations.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antiviral efficacy of this compound and Remdesivir.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., VeroE6/TMPRSS2) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment_infection Drug Treatment & Viral Infection compound_prep->treatment_infection virus_stock Virus Stock Preparation (SARS-CoV-2) virus_stock->treatment_infection cell_seeding->treatment_infection incubation Incubation (48-72 hours) treatment_infection->incubation cpe_quant Quantification of Antiviral Effect (CPE/qRT-PCR) incubation->cpe_quant cyto_quant Quantification of Cytotoxicity (MTS/CTG) incubation->cyto_quant data_analysis Data Analysis (EC50, CC50, SI Calculation) cpe_quant->data_analysis cyto_quant->data_analysis

Caption: General workflow for in vitro antiviral efficacy testing.

Mechanism of Action: this compound

Ensitrelvir is a non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins (pp1a, pp1ab) uncoating->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication & Transcription cleavage->replication inhibition Inhibition of 3CL Protease (Mpro) assembly Viral Assembly & Release replication->assembly ensitrelvir This compound ensitrelvir->inhibition inhibition->cleavage BLOCKS

Caption: Mechanism of action of this compound.

Mechanism of Action: Remdesivir

Remdesivir is a prodrug of a nucleoside analog. Inside the cell, it is metabolized into its active triphosphate form, which acts as an ATP analog. This active form is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.

G cluster_virus SARS-CoV-2 RNA Synthesis cluster_drug Drug Action viral_rna Viral RNA Template rdrp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdrp rna_synthesis Nascent Viral RNA rdrp->rna_synthesis Elongation ntps Cellular Nucleoside Triphosphates (NTPs) ntps->rdrp termination Delayed Chain Termination remdesivir Remdesivir (Prodrug) activation Intracellular Metabolism remdesivir->activation rdv_tp Remdesivir Triphosphate (Active Form) activation->rdv_tp incorporation Incorporation into Nascent RNA rdv_tp->incorporation incorporation->rdrp incorporation->rna_synthesis BLOCKS incorporation->termination

Caption: Mechanism of action of Remdesivir.

References

Ensitrelvir Fumarate Demonstrates Potent Antiviral Activity Against Emerging SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Ensitrelvir Fumarate's efficacy against new SARS-CoV-2 variants showcases its potential as a robust therapeutic option for COVID-19. In vitro studies consistently demonstrate its potent inhibition of viral replication across numerous Omicron subvariants, often comparable or superior to other available antiviral treatments.

This compound (S-217622), an oral antiviral drug, has shown significant promise in combating the evolving landscape of SARS-CoV-2. Developed by Shionogi in partnership with Hokkaido University, this non-covalent, non-peptidic inhibitor targets the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme plays a critical role in the viral replication process by cleaving polyproteins into functional viral proteins.[1] By inhibiting 3CLpro, Ensitrelvir effectively halts viral proliferation.[1][3] Unlike nirmatrelvir (the active component of Paxlovid), Ensitrelvir does not require a pharmacokinetic booster like ritonavir.[2]

Recent preclinical and clinical data underscore Ensitrelvir's broad-spectrum activity against a range of SARS-CoV-2 variants of concern, including the highly mutated Omicron sublineages.[1][4][5][6] Studies have demonstrated its effectiveness against variants such as Alpha, Beta, Gamma, Delta, and various Omicron strains including BA.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, XBB.1, and XBB.1.5.[4][7][8]

Comparative In Vitro Efficacy

In vitro studies are crucial for assessing the direct antiviral activity of a compound against specific viral strains. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of the viral activity. A lower EC50 value indicates higher potency.

A comparative analysis of EC50 values from various studies highlights Ensitrelvir's potent activity against several SARS-CoV-2 variants.

Antiviral AgentSARS-CoV-2 VariantCell LineEC50 (µM)Reference
Ensitrelvir Wuhan (A)VeroE6/TMPRSS20.37[8]
Omicron (BA.1.18)VeroE6/TMPRSS20.29[8]
Omicron (BA.4.6)VeroE6/TMPRSS20.30[8]
Omicron (BA.5.2.1)VeroE6/TMPRSS20.37[8]
Omicron (BF.7)VeroE6/TMPRSS20.51[8]
Omicron (BQ.1.1)VeroE6/TMPRSS20.48[8]
Omicron (CH.1.1.11)VeroE6/TMPRSS20.38[8]
Omicron (XBB.1.5)VeroE6/TMPRSS20.57[8]
Omicron (XBB.1.9.1)VeroE6/TMPRSS20.99[8]
Omicron (XBB.1.16)VeroE6/TMPRSS20.33[8]
Remdesivir Wuhan (A)VeroE6/TMPRSS21.9[8]
Omicron (BA.1.18)VeroE6/TMPRSS21.1[8]
Nirmatrelvir Delta (in MucilAir™ cells)Human Airway EpithelialComparable to Ensitrelvir[9]
Omicron (BA.1 in MucilAir™ cells)Human Airway EpithelialComparable to Ensitrelvir[9]

Mechanism of Action: 3CL Protease Inhibition

Ensitrelvir functions by binding to the active site of the SARS-CoV-2 3CL protease. This non-covalent interaction blocks the enzyme's ability to cleave the viral polyprotein, a crucial step in the viral replication cycle. The inhibition of this process prevents the formation of a functional replication-transcription complex, thereby halting the production of new viral particles.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Ensitrelvir Mechanism of Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein CLpro 3CL Protease (3CLpro) Polyprotein->CLpro Cleavage by 3CLpro Replication_Complex Viral Replication-Transcription Complex Assembly CLpro->Replication_Complex New_Virus New Viral Particles Replication_Complex->New_Virus Ensitrelvir Ensitrelvir Inhibition Inhibition Ensitrelvir->Inhibition Inhibition->CLpro

Caption: Mechanism of action of Ensitrelvir in inhibiting SARS-CoV-2 replication.

Experimental Protocols

The evaluation of Ensitrelvir's antiviral activity involves standardized in vitro assays. A typical workflow is outlined below.

In Vitro Antiviral Activity Assay Protocol
  • Cell Culture:

    • VeroE6 cells expressing human ACE2 and TMPRSS2 (VeroE6/hACE2-TMPRSS2) or other suitable cell lines like A549-hACE2 are seeded in 96-well plates.[9][10]

    • The cells are incubated to allow for adherence.[10]

  • Compound Preparation:

    • This compound and comparator drugs are serially diluted to various concentrations in the appropriate cell culture medium.[10]

  • Viral Infection:

    • Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).[10]

    • The virus is allowed to adsorb to the cells for a specified period (e.g., 1 hour).[10]

  • Treatment:

    • The viral inoculum is removed, and the cells are washed.[10]

    • Medium containing the different concentrations of the antiviral compounds is added to the wells.[10]

  • Incubation:

    • The plates are incubated for a period of 2-3 days to allow for viral replication and the development of cytopathic effects (CPE).[9]

  • Assessment of Antiviral Activity:

    • Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using cell viability assays (e.g., CellTiter-Glo).[9] The EC50 is calculated as the drug concentration that reduces CPE by 50%.

    • Viral RNA Quantification: Viral RNA is extracted from the cell culture supernatant and quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR) to determine the reduction in viral load.

    • Viral Titer Reduction Assay: The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 assay.

Start Start: Seed Cells in 96-well Plates Prep_Compounds Prepare Serial Dilutions of Antiviral Compounds Start->Prep_Compounds Infect_Cells Infect Cells with SARS-CoV-2 Variant Prep_Compounds->Infect_Cells Add_Compounds Add Diluted Compounds to Infected Cells Infect_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Assess_Activity Assess Antiviral Activity Incubate->Assess_Activity CPE CPE Reduction Assay Assess_Activity->CPE qPCR Viral RNA Quantification (qRT-PCR) Assess_Activity->qPCR Titer Viral Titer Reduction Assay Assess_Activity->Titer End End: Calculate EC50 Values CPE->End qPCR->End Titer->End

Caption: General experimental workflow for in vitro antiviral activity assessment.

In Vivo and Clinical Evidence

Beyond in vitro studies, Ensitrelvir has demonstrated efficacy in animal models and human clinical trials. In hamster models of SARS-CoV-2 infection, oral administration of Ensitrelvir led to reduced viral loads and accelerated recovery.[1][3]

Phase 2/3 clinical trials in patients with mild-to-moderate COVID-19 have shown that Ensitrelvir treatment significantly reduces viral titers and the time to viral clearance compared to placebo.[7][11][12] A notable finding from a phase 2a study was that Ensitrelvir treatment reduced SARS-CoV-2 RNA by -1.4 to -1.5 log10 copies/mL versus placebo on day 4.[11] Furthermore, the median time to infectious viral clearance was decreased by approximately 50 hours with Ensitrelvir treatment.[11] Real-world data from Japan, where the drug is approved for use, suggests a reduction in hospitalization for high-risk patients.[13]

A head-to-head clinical trial comparing Ensitrelvir to ritonavir-boosted nirmatrelvir (Paxlovid) found that both drugs markedly accelerate oropharyngeal SARS-CoV-2 viral clearance.[14] While viral clearance was slightly slower with Ensitrelvir compared to Paxlovid, Ensitrelvir was very well tolerated and did not cause the taste disturbances often associated with Paxlovid.[14]

Conclusion

This compound has emerged as a potent oral antiviral agent against a broad range of SARS-CoV-2 variants, including contemporary Omicron sublineages. Its consistent in vitro performance, favorable in vivo data, and positive clinical trial results position it as a valuable therapeutic tool in the ongoing management of COVID-19. The direct inhibition of the highly conserved 3CL protease suggests that Ensitrelvir may retain its activity against future variants. Further research and real-world evidence will continue to define its role in the clinical setting.

References

Cross-Resistance Between Ensitrelvir Fumarate and Other Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of SARS-CoV-2 variants has underscored the critical need for robust antiviral therapies and a thorough understanding of potential resistance mechanisms. Ensitrelvir fumarate (Xocova®), a 3C-like protease (3CLpro) or main protease (Mpro) inhibitor, has demonstrated efficacy against various SARS-CoV-2 strains. This guide provides a comparative analysis of cross-resistance between ensitrelvir and other protease inhibitors, primarily nirmatrelvir (the active component of Paxlovid™), supported by experimental data.

Executive Summary

Studies reveal an asymmetrical cross-resistance pattern between ensitrelvir and nirmatrelvir.[1][2] Variants with resistance-associated substitutions (RAS) to nirmatrelvir often exhibit significant cross-resistance to ensitrelvir.[1] Conversely, ensitrelvir-resistant variants generally show limited cross-resistance to nirmatrelvir.[1] This suggests that ensitrelvir may remain effective against certain nirmatrelvir-resistant strains. Key mutations in the Mpro enzyme, particularly at positions M49, S144, and E166, play a crucial role in conferring resistance and influencing the efficacy of these inhibitors.[1][3][4]

Quantitative Data Summary

The following tables summarize the in vitro fold-change in half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for various SARS-CoV-2 Mpro mutations when treated with ensitrelvir and nirmatrelvir. An increase in the fold-change value indicates reduced susceptibility to the inhibitor.

Table 1: Fold-Resistance of Ensitrelvir-Associated Mpro Mutations

Mpro SubstitutionFold-Resistance to EnsitrelvirFold-Resistance to NirmatrelvirReference
M49LUp to 71-fold<5-fold[1]
S144AUp to 21-fold<5-fold[1]
M49L + S144AUp to 290-fold<5-fold[1]
M49L + S144A + T169IUp to 660-fold<5-fold[1]
E166A--[3][4]
M49L + E166AUp to 180-fold-[1]

Table 2: Fold-Resistance of Nirmatrelvir-Associated Mpro Mutations and Cross-Resistance to Ensitrelvir

Mpro SubstitutionFold-Resistance to NirmatrelvirFold-Resistance to EnsitrelvirReference
L50F + E166VHighUp to 36-fold[1]
E166VHighUp to 14-fold[1]

Table 3: Differential Impact of Substitutions at Mpro Position 166

Mpro SubstitutionFold-Resistance to EnsitrelvirFold-Resistance to NirmatrelvirReference
E166QNot significantNot significant[1][2]
E166HNot significantHigh[1][2]
E166C/H/L/S/V>5-fold (in at least one cell line)>5-fold (in at least one cell line)[1]

Experimental Protocols

The following methodologies are synthesized from published studies to provide a comprehensive overview of the experimental procedures used to generate the cross-resistance data.

In Vitro Antiviral Activity and Resistance Assays

Objective: To determine the concentration of an antiviral compound that inhibits 50% of viral activity (EC50) and to assess the change in EC50 for mutant viruses compared to the wild-type virus.

1. Cell Lines and Culture:

  • VeroE6 cells: An African green monkey kidney epithelial cell line commonly used for its high susceptibility to SARS-CoV-2 infection. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • A549-hACE2 cells: A human lung carcinoma cell line engineered to overexpress the human angiotensin-converting enzyme 2 (ACE2) receptor, enhancing its permissiveness to SARS-CoV-2. These cells are also cultured in DMEM with similar supplements.

2. Virus Strains:

  • Wild-type SARS-CoV-2 strains (e.g., early isolates like WA1/2020) and recombinant viruses engineered to carry specific mutations in the Mpro gene are used.

3. Antiviral Compounds:

  • This compound and nirmatrelvir are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

4. EC50 Determination Assay:

  • Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • A serial dilution of the antiviral compound is prepared.

  • The cell culture medium is removed, and the cells are infected with a known multiplicity of infection (MOI) of the virus.

  • After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the various concentrations of the antiviral compound.

  • The plates are incubated for a set period (e.g., 48-72 hours).

  • The antiviral activity is assessed by measuring the cytopathic effect (CPE), quantifying viral RNA levels using RT-qPCR, or through an immunoassay for a viral protein (e.g., nucleocapsid).

  • The EC50 value is calculated using a dose-response curve.

5. Resistance Profiling:

  • To assess cross-resistance, the EC50 of a given antiviral is determined against a panel of viral variants with known resistance mutations to other antivirals.

  • The fold-resistance is calculated by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Mpro inhibitors and a typical experimental workflow for determining antiviral resistance.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_drug Inhibitor Action Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Mpro (3CLpro) Mpro (3CLpro) Polyproteins (pp1a, pp1ab)->Mpro (3CLpro) Cleavage by Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Produces Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Ensitrelvir / Nirmatrelvir Ensitrelvir / Nirmatrelvir Ensitrelvir / Nirmatrelvir->Mpro (3CLpro) Inhibits Inhibition

Caption: Mechanism of action of Mpro inhibitors.

Antiviral_Resistance_Workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Cell_Culture Seed VeroE6 or A549-hACE2 cells Infect_Cells Infect cells with WT or Mutant Virus Cell_Culture->Infect_Cells Prepare_Antivirals Prepare serial dilutions of Ensitrelvir & Nirmatrelvir Add_Antivirals Add antiviral dilutions to infected cells Prepare_Antivirals->Add_Antivirals Prepare_Viruses Prepare Wild-Type (WT) & Mutant SARS-CoV-2 Prepare_Viruses->Infect_Cells Infect_Cells->Add_Antivirals Incubate Incubate for 48-72 hours Add_Antivirals->Incubate Assess_Activity Measure viral activity (CPE, RT-qPCR, etc.) Incubate->Assess_Activity Calculate_EC50 Calculate EC50 values Assess_Activity->Calculate_EC50 Determine_Fold_Resistance Fold-Resistance = EC50(Mutant) / EC50(WT) Calculate_EC50->Determine_Fold_Resistance

Caption: Experimental workflow for resistance testing.

References

Synergistic Potential of Ensitrelvir Fumarate in Combination COVID-19 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published on: November 7, 2025

While Ensitrelvir Fumarate (Xocova®), a selective 3C-like protease (3CLpro) inhibitor, has demonstrated efficacy as a monotherapy for COVID-19, the exploration of its synergistic antiviral effects when combined with other therapeutics remains a critical area of investigation. This guide provides a comparative overview of Ensitrelvir's performance alongside other key COVID-19 antivirals, summarizes available experimental data, and outlines the methodologies for assessing potential synergistic interactions.

Disclaimer: To date, no dedicated preclinical or clinical studies have been published that specifically quantify the synergistic effects of this compound in combination with other COVID-19 therapeutics. The data presented herein is based on the individual performance of these antiviral agents and the theoretical potential for synergy derived from their distinct mechanisms of action.

Comparative Antiviral Potency

The following tables summarize the in vitro and in vivo efficacy of Ensitrelvir and other major COVID-19 antiviral drugs. This data provides a baseline for understanding the individual potencies of these therapeutics, which is a prerequisite for designing and interpreting synergy studies.

In Vitro Efficacy Against SARS-CoV-2 Variants

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in cell culture. Lower EC50 values indicate higher potency.

DrugTargetSARS-CoV-2 Ancestral Strain (EC50)Omicron Variant (EC50)Cell LineReference
Ensitrelvir (S-217622) 3CL Protease0.37 µM0.29 - 0.50 µMVeroE6/TMPRSS2[1][2]
Nirmatrelvir 3CL Protease0.15 µMMaintained activityVeroE6-Pgp-KO[3][4]
Remdesivir RdRp0.77 - 23.15 µM141 nM (72h)Vero E6[5][6]
Molnupiravir (NHC) RdRp (mutagenesis)0.3 - 0.67 µMMaintained activity (1.59 - 1.77 µM for various VOCs)Vero E6, A549[7]

Note: EC50 values can vary significantly depending on the cell line and assay conditions used.

In Vivo Efficacy in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antiviral agents, often measured by the reduction in viral load in respiratory tissues.

DrugAnimal ModelKey FindingsReference
Ensitrelvir MouseDose-dependent reduction in intrapulmonary viral titers.[8]
HamsterReduced viral levels in lungs and nasal turbinates, comparable or better efficacy than nirmatrelvir at similar unbound-drug plasma concentrations.[9][10]
Nirmatrelvir/ritonavir Mouse (K18-hACE2)Virtually undetectable viral RNA and infectious virus in lungs and nasal turbinates.[11]
Hamster/FerretSignificant therapeutic benefit against pneumonia; partial reduction in transmission.[12][13]
Remdesivir Rhesus MacaqueSignificant clinical improvement, reduction in pulmonary infiltrates, and reduced pulmonary pathology.[14]
MouseEfficiently inhibited viral replication in upper and lower respiratory tracts.[15][16]
Molnupiravir HamsterSignificantly reduced viral RNA and infectious virus titers in the lungs against various SARS-CoV-2 variants.[17]
FerretEfficiently blocked SARS-CoV-2 transmission.[18]

Mechanisms of Action & Potential for Synergy

The potential for synergistic effects arises from combining drugs that target different, essential steps in the viral life cycle. Such combinations can lead to a more profound and durable antiviral response and may also present a higher barrier to the development of drug resistance.

Ensitrelvir inhibits the SARS-CoV-2 3CL protease (also known as the main protease or Mpro), an enzyme critical for cleaving the viral polyproteins into functional proteins required for viral replication.[2] In contrast, Remdesivir and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome. While both target RdRp, Remdesivir acts as a chain terminator, whereas Molnupiravir induces lethal mutagenesis.

The distinct molecular targets of Ensitrelvir (3CL protease) and the RdRp inhibitors (Remdesivir, Molnupiravir) provide a strong rationale for expecting synergistic or at least additive effects. By simultaneously blocking two different and essential viral enzymes, the combination therapy could more effectively shut down viral replication.

SARS-CoV-2 Replication Cycle and Antiviral Targets

SARS_CoV_2_Lifecycle cluster_host Host Cell cluster_drugs Antiviral Therapeutics entry Virus Entry & Uncoating translation Translation of Polyproteins entry->translation proteolysis Polyprotein Cleavage translation->proteolysis replication RNA Replication (RdRp) proteolysis->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release ensitrelvir Ensitrelvir ensitrelvir->proteolysis Inhibits 3CL Protease remdesivir Remdesivir remdesivir->replication Inhibits RdRp (Chain Termination) molnupiravir Molnupiravir molnupiravir->replication Inhibits RdRp (Lethal Mutagenesis)

Caption: SARS-CoV-2 replication cycle and the targets of key antiviral drugs.

Experimental Protocols for Assessing Synergy

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents. It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction.

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_infection Infection and Incubation cluster_analysis Data Analysis prep_A Prepare serial dilutions of Drug A plate Dispense Drug A dilutions horizontally into microplate prep_A->plate prep_B Prepare serial dilutions of Drug B plate2 Dispense Drug B dilutions vertically into microplate prep_B->plate2 add_cells Add host cells to each well add_virus Infect cells with SARS-CoV-2 add_cells->add_virus incubate Incubate for a defined period (e.g., 48-72h) add_virus->incubate measure_cpe Measure viral cytopathic effect (CPE) or viral load incubate->measure_cpe determine_mic Determine MIC of each drug alone and in combination measure_cpe->determine_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic->calc_fic interpret Interpret results: Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: General workflow for a checkerboard assay to determine antiviral synergy.

Detailed Methodology: Checkerboard Assay and FIC Index Calculation
  • Drug Preparation: Prepare serial dilutions of Ensitrelvir (Drug A) and a comparator antiviral (e.g., Remdesivir, Drug B) in a suitable cell culture medium.

  • Plate Setup: In a 96-well microplate, dispense the dilutions of Drug A along the x-axis (e.g., columns 1-10) and the dilutions of Drug B along the y-axis (e.g., rows A-G). Wells in column 11 should contain only dilutions of Drug A, and wells in row H should contain only dilutions of Drug B to determine their individual Minimum Inhibitory Concentrations (MICs). A control well with no drugs should also be included.

  • Cell Seeding and Infection: Seed a suitable host cell line (e.g., VeroE6/TMPRSS2) into all wells of the plate. Subsequently, infect the cells with a known titer of SARS-CoV-2.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe viral cytopathic effect (CPE), typically 48-72 hours.

  • Data Acquisition: After incubation, assess the CPE in each well, for instance, by using a crystal violet staining method or by measuring viral RNA load using RT-qPCR. The MIC is defined as the lowest concentration of the drug that inhibits the CPE or reduces the viral load by a predefined threshold (e.g., 90%).

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows inhibition using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive Effect: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Conclusion and Future Directions

While there is a strong theoretical basis for the synergistic potential of this compound when combined with other COVID-19 therapeutics targeting different viral proteins, there is currently a lack of direct experimental evidence. The comparative data on individual drug potencies suggest that all reviewed antivirals are effective against SARS-CoV-2. However, dedicated in vitro and in vivo studies are urgently needed to quantify the potential synergistic effects of Ensitrelvir in combination therapies. Such studies would be invaluable for optimizing treatment strategies, potentially leading to more effective management of COVID-19, reduced risk of drug resistance, and improved patient outcomes. Researchers are encouraged to utilize established methodologies, such as the checkerboard assay and isobologram analysis, to investigate these potential interactions.

References

Ensitrelvir Fumarate Demonstrates Potent In Vitro Activity Against Mutant SARS-CoV-2 3CL Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Ensitrelvir Fumarate's in vitro resistance profile reveals its robust activity against various SARS-CoV-2 3CL protease (3CLpro) mutants, positioning it as a critical therapeutic agent in the ongoing management of COVID-19. This guide provides a comprehensive overview of the experimental data and methodologies used to evaluate its efficacy against wild-type and mutant proteases, in comparison to other leading protease inhibitors.

This compound, a non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3CL protease, has demonstrated comparable or superior in vitro efficacy to other authorized protease inhibitors, such as nirmatrelvir.[1][2] The 3CL protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapies.[3][4] The emergence of viral variants with mutations in the 3CL protease has raised concerns about potential drug resistance. However, extensive in vitro studies indicate that ensitrelvir maintains potent activity against a wide range of currently circulating SARS-CoV-2 variants and their associated 3CLpro mutations.[5]

Comparative In Vitro Efficacy

Ensitrelvir has been rigorously tested against various SARS-CoV-2 strains, including ancestral and Omicron variants, showing comparable antiviral activity to nirmatrelvir in multiple cell lines.[2][6] The inhibitory effects of ensitrelvir on the enzymatic activity of wild-type and mutant 3CL proteases have been quantified through biochemical assays, with IC50 values remaining in the nanomolar range for most prevalent mutations.

Table 1: Inhibitory Activity (IC50) of Ensitrelvir against Prevalent 3CL Protease Mutants
3CL Protease MutantIC50 of Ensitrelvir (nM)Fold Change (vs WT)Reference
Wild Type (WT) 13.2 ± 1.11.0[5]
G15S 8.0 ± 0.90.6[5]
T21I 12.8 ± 1.71.0[5]
T24I 17.3 ± 2.11.3[5]
K88R 14.1 ± 1.91.1[5]
L89F 11.8 ± 1.50.9[5]
K90R 13.5 ± 1.81.0[5]
P108S 11.1 ± 1.40.8[5]
P132H (Omicron) 17.1 ± 2.21.3[5]
A193V 11.5 ± 1.50.9[5]
H246Y 23.4 ± 3.01.8[5]
A255V 15.5 ± 2.01.2[5]

Values are the mean ± SD from two independent experiments.

Table 2: Antiviral Activity (EC50) of Ensitrelvir against SARS-CoV-2 Variants in VeroE6/TMPRSS2 Cells
SARS-CoV-2 VariantEC50 of Ensitrelvir (µM)Reference
Wuhan (A) 0.37 ± 0.06[7]
Omicron (BA.1.18) 0.29 ± 0.05[7]
Omicron (BA.4.6) 0.30[7]
Omicron (BA.5.2.1) 0.37[7]
Omicron (BF.7) 0.51[7]
Omicron (BQ.1.1) 0.48[7]
Omicron (XBB.1.5) 0.57[7]

EC50 values were determined based on the reduction of virus-induced cytopathic effects.

While some mutations have been identified that confer a degree of resistance to ensitrelvir, these are often associated with a fitness cost to the virus.[1] For instance, a novel deletion mutation at glycine 23 (Δ23G) in the 3CL protease was found to confer significant resistance to ensitrelvir (approximately 35-fold) but paradoxically increased susceptibility to nirmatrelvir (approximately 8-fold).[1] This highlights the differential resistance profiles of 3CL protease inhibitors and suggests potential for alternative therapeutic strategies.[1]

Experimental Protocols

The in vitro resistance profiling of this compound involves several key experimental methodologies:

Recombinant 3CL Protease Enzyme Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the 3CL protease.

  • Protein Expression and Purification: The gene encoding the SARS-CoV-2 3CL protease (wild-type or mutant) is cloned into an expression vector and transformed into E. coli. The recombinant protease is then expressed and purified using affinity chromatography.[8]

  • Fluorogenic Substrate Assay: The purified protease is incubated with a fluorogenic substrate that mimics the natural cleavage site of the protease. In its uncleaved state, a quencher molecule on the substrate suppresses the fluorescence of a nearby fluorophore.[9]

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., Ensitrelvir).

  • Data Analysis: The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a microplate reader. The IC50 value, the concentration of the inhibitor required to reduce protease activity by 50%, is then calculated from the dose-response curve.[9]

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis recombinant_protein Recombinant 3CLpro (WT or Mutant) incubation Incubate Protease, Substrate & Inhibitor recombinant_protein->incubation substrate Fluorogenic Substrate substrate->incubation inhibitor Ensitrelvir (Serial Dilutions) inhibitor->incubation plate_reader Measure Fluorescence (Kinetic Mode) incubation->plate_reader data_analysis Calculate IC50 Value plate_reader->data_analysis

Caption: Workflow for the 3CLpro Enzyme Inhibition Assay.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).[2]

  • Cell Culture: A suitable host cell line, such as VeroE6 cells expressing TMPRSS2, is cultured in multi-well plates.[7]

  • Virus Infection: The cells are infected with a specific strain of SARS-CoV-2.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the antiviral compound.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in untreated control wells.

  • CPE Assessment: The extent of CPE is evaluated, often by staining the remaining viable cells with a dye like crystal violet.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is determined.[6]

CPE_Assay start Seed Host Cells (e.g., VeroE6/TMPRSS2) infect Infect with SARS-CoV-2 start->infect treat Add Serial Dilutions of Ensitrelvir infect->treat incubate Incubate to Allow CPE Development treat->incubate assess Assess Cell Viability (e.g., Crystal Violet Staining) incubate->assess analyze Calculate EC50 Value assess->analyze

Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.

Resistance Selection Studies

These studies are designed to identify mutations that may arise under selective pressure from an antiviral drug.

  • Serial Passage: SARS-CoV-2 is cultured in the presence of sub-optimal concentrations of the antiviral agent.

  • Virus Amplification: The virus from each passage is harvested and used to infect fresh cells with increasing concentrations of the drug.

  • Genotypic Analysis: After a number of passages, the viral RNA is sequenced to identify any mutations that have been selected for in the 3CL protease gene.

  • Phenotypic Characterization: The identified mutations are then introduced into a recombinant virus or protease to confirm their role in conferring resistance through the enzyme inhibition and cell-based assays described above.[10]

Resistance_Selection start Infect Cells with SARS-CoV-2 passage Culture with Sub-optimal Concentration of Ensitrelvir start->passage harvest Harvest Virus passage->harvest reinfect Re-infect Fresh Cells with Increasing Drug Concentration harvest->reinfect reinfect->passage Repeat Passages sequence Sequence Viral Genome to Identify Mutations reinfect->sequence characterize Phenotypically Characterize Mutant Virus/Protease sequence->characterize

Caption: Logical flow of in vitro resistance selection studies.

Conclusion

The comprehensive in vitro resistance profiling of this compound demonstrates its sustained potency against a broad range of SARS-CoV-2 variants and their associated 3CL protease mutations. While the potential for resistance exists, current data suggest that many resistance-conferring mutations may come at a fitness cost to the virus. The distinct resistance profile of ensitrelvir compared to other protease inhibitors provides a valuable therapeutic alternative and underscores the importance of continued surveillance and research in the development of effective COVID-19 treatments.

References

A Comparative Analysis of the Safety Profiles of Oral Antiviral Therapies for COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profiles of leading oral antiviral drugs indicated for the treatment of COVID-19, with a focus on ensitrelvir fumarate, alongside nirmatrelvir/ritonavir (Paxlovid) and molnupiravir. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a resource for understanding the relative safety of these therapeutic agents.

Mechanisms of Action

The oral antivirals discussed employ distinct mechanisms to inhibit the replication of SARS-CoV-2.

This compound (Xocova®) : Ensitrelvir is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[4] By binding to the substrate-binding pocket of 3CLpro, ensitrelvir blocks this process, thereby halting viral replication.[1][2][3]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Mpro 3CL Protease (Mpro) Cleavage Polyprotein->Mpro FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication Ensitrelvir Ensitrelvir Inhibition Inhibition Ensitrelvir->Inhibition Inhibition->Mpro Blocks Cleavage

Mechanism of Action for Ensitrelvir.

Nirmatrelvir/Ritonavir (Paxlovid™) : Paxlovid combines two active ingredients: nirmatrelvir and ritonavir.[5][6] Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), functioning similarly to ensitrelvir by preventing the cleavage of viral polyproteins essential for replication.[4][7] Ritonavir, an HIV-1 protease inhibitor, does not have activity against SARS-CoV-2 Mpro.[4] Instead, it acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A4 (CYP3A4), an enzyme that metabolizes nirmatrelvir.[4][8] This inhibition leads to higher plasma concentrations of nirmatrelvir, prolonging its antiviral effect.[8]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Mpro 3CL Protease (Mpro) Cleavage Polyprotein->Mpro FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits CYP3A4 CYP3A4 Metabolism Nirmatrelvir->CYP3A4 Metabolized by Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Mechanism of Action for Nirmatrelvir/Ritonavir.

Molnupiravir (Lagevrio®) : Molnupiravir is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[9][10][11] After oral administration, it is converted to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP) within host cells.[9][10] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[10][12] When incorporated into the viral RNA strand, NHC-TP can pair with either guanosine or adenosine, inducing widespread mutations in the viral genome during subsequent replication cycles.[9][13] This accumulation of errors, known as "viral error catastrophe," ultimately renders the virus non-infectious.[11][13]

cluster_host Host Cell cluster_virus Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis NHC_TP NHC-TP (Active Form) NHC->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp Incorporated into new RNA New_RNA Mutated Viral RNA RdRp->New_RNA RNA_template Viral RNA Template RNA_template->RdRp Error Error Catastrophe New_RNA->Error

Mechanism of Action for Molnupiravir.

Comparative Safety Profile

The safety profiles of ensitrelvir, Paxlovid, and molnupiravir have been evaluated in numerous clinical trials. The table below summarizes the most frequently reported adverse events (AEs) from key studies.

Adverse Event CategoryThis compoundNirmatrelvir/Ritonavir (Paxlovid)Molnupiravir
Most Common AEs Decreased HDL cholesterol (31.1%-38.6%), Increased blood triglycerides, Diarrhea (4.0%), Nausea (1.8%)[14][15][16]Dysgeusia (altered taste) (5%-6%), Diarrhea (3%), Disease Recurrence (16.23%)[17][18]Diarrhea (4.51%), Rash (2.85%), Nausea (2.30%)[19][20]
Serious AEs No serious treatment-related AEs or deaths reported in pivotal trials.[15][16][21]Serious AEs occurred in 1.4% of patients (vs. 1.9% in placebo).[22] Post-marketing data show 8.68% of reports concerned serious outcomes.[18]Serious ADRs reported in 22.7% of participants with at least one AE in a key trial.[19] Post-marketing data show 56.37% of reports concerned serious outcomes, including death (11.4%).[19][20]
Discontinuation Rate One patient discontinued due to rash, feeling hot, and headache in a Phase 1 study.[23]1.7% of patients discontinued due to AEs (vs. 1% in placebo).[22]Not significantly different from placebo in meta-analyses.[24]
Key Safety Concerns Temporary lipid changes (decreased HDL, increased triglycerides).[15] Potential for drug interactions via CYP3A inhibition, though to a lesser extent than ritonavir.[23]Significant drug-drug interactions due to ritonavir's strong inhibition of CYP3A4.[8] Risk of viral rebound.[25][26]Potential for mutagenicity (observed in preclinical studies, but risk to humans is considered low). Not recommended during pregnancy.[11][27]

Note: Frequencies are based on data from various clinical trials and post-marketing surveillance; direct comparison should be made with caution due to differences in study populations and methodologies.

Experimental Protocols: A Generalized Approach

While specific protocols vary, the safety assessment of these antivirals in Phase 3 trials generally follows a standardized framework.

Study Design : A typical Phase 3 study is a randomized, double-blind, placebo-controlled trial.[17][28] Participants are assigned randomly to receive either the investigational drug or a placebo for a defined treatment period, commonly five days for oral antivirals for COVID-19.[17][29]

Participant Population : Trials enroll non-hospitalized patients with mild-to-moderate COVID-19 who are at either standard or high risk for progressing to severe disease.[17][30] Key inclusion criteria often include symptom onset within five days of randomization.[17][29]

Data Collection and Safety Monitoring :

  • Adverse Events (AEs) : All AEs are recorded, regardless of their perceived relationship to the study drug. They are graded for severity (e.g., mild, moderate, severe) and assessed for causality by the investigator.

  • Laboratory Tests : Blood chemistry and hematology panels are collected at baseline and at specified follow-up visits to monitor for changes in liver function (ALT, AST), renal function (creatinine), and lipid profiles, among others.[23]

  • Vital Signs and ECGs : Vital signs are monitored regularly. Electrocardiograms (ECGs) may be performed to assess for cardiac effects.[31]

  • Follow-up : Patients are typically followed for at least 28 days post-treatment to monitor for AEs, hospitalization, or death.[32]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (5 Days) cluster_followup Follow-Up Phase (Day 28+) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Labs, Vitals, Symptoms) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Drug Investigational Drug Randomization->Drug Placebo Placebo Randomization->Placebo DailyDiary Daily Symptom & AE Diary Drug->DailyDiary Placebo->DailyDiary Visit1 End of Treatment Visit (Labs, AE review) Visit2 Follow-Up Visit (e.g., Day 14) Visit1->Visit2 Visit3 Final Visit (e.g., Day 28) (Safety & Efficacy Endpoints) Visit2->Visit3 SAE Serious AE Reporting (Ongoing) Visit3->SAE

Generalized Workflow for Phase 3 Safety Assessment.

Summary of Comparative Safety

The decision to use a specific oral antiviral involves balancing efficacy with the individual patient's risk factors and concomitant medications.

  • This compound has demonstrated a favorable safety profile in clinical trials, with the most common AEs being transient changes in lipid levels.[15][16] Its lack of association with serious AEs in pivotal studies is a significant advantage.[21]

  • Nirmatrelvir/Ritonavir (Paxlovid) is highly effective but presents a major challenge due to drug-drug interactions mediated by ritonavir.[8][26] This requires careful medication review before prescription. Dysgeusia is a common but generally mild side effect.[17]

  • Molnupiravir is generally well-tolerated, with gastrointestinal effects being the most common AEs.[19] However, concerns about potential mutagenicity, though not substantiated in clinical use, have led to restrictions, particularly in pregnant women and for whom other options are available.[11]

center Key Safety Considerations Ensitrelvir Ensitrelvir (Favorable Profile) center->Ensitrelvir Paxlovid Paxlovid (Efficacious but Complex) center->Paxlovid Molnupiravir Molnupiravir (Use with Caution) center->Molnupiravir Lipids Transient Lipid Changes (HDL, Triglycerides) Ensitrelvir->Lipids Primary Concern GI_Issues GI Issues (Diarrhea, Nausea) Ensitrelvir->GI_Issues Common AE Class DDI_Paxlovid Significant Drug-Drug Interactions (CYP3A4) Paxlovid->DDI_Paxlovid Primary Concern Dysgeusia Dysgeusia (Altered Taste) Paxlovid->Dysgeusia Common AE Paxlovid->GI_Issues Common AE Class Mutagenicity Potential Mutagenicity (Preclinical Concern) Molnupiravir->Mutagenicity Primary Concern Molnupiravir->GI_Issues Common AE Class

Comparative Logic of Key Safety Profiles.

References

A Comparative Analysis of the Binding Kinetics of Ensitrelvir and Other 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of Ensitrelvir (S-217622), a non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), with other notable 3CLpro inhibitors, including the covalent inhibitor Nirmatrelvir, the active component of Paxlovid. This comparison is supported by experimental data from various studies, with a focus on quantitative binding parameters and the methodologies used to obtain them.

Introduction to 3CLpro and its Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease essential for the replication of SARS-CoV-2. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins required for the viral life cycle. Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.

Inhibitors of 3CLpro can be broadly categorized into two main types based on their mechanism of action:

  • Covalent inhibitors: These compounds, such as Nirmatrelvir, form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, leading to irreversible or slowly reversible inhibition.

  • Non-covalent inhibitors: These inhibitors, like Ensitrelvir, bind to the active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leading to reversible inhibition.

The binding kinetics—specifically the association rate (k_on_), dissociation rate (k_off_), and the resulting equilibrium dissociation constant (K_d_) or inhibition constant (K_i_)—are crucial parameters for understanding the efficacy and duration of action of these inhibitors.

Comparative Binding Kinetics

The following table summarizes the available quantitative data on the binding and inhibition of Ensitrelvir and Nirmatrelvir against wild-type SARS-CoV-2 3CLpro. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, assays, and reagents.

InhibitorTypeParameterValueMethodReference
Ensitrelvir (S-217622) Non-covalentIC₅₀13 nMFRET Assay[1]
Kᵢ9 nMFRET Assay[1]
Kᵢ9.9 ± 0.7 nM (initial complex)ITC
Kᵢ*1.1 ± 0.2 nM (tighter complex)ITC
Nirmatrelvir (PF-07321332) CovalentIC₅₀22 ± 4 nMFRET Assay[2]
Kᵢ3.11 nMEnzymatic Assay
Kᵢ6 ± 0.5 nMFRET Assay[2]
BindingCovalent interaction with Cys145BLI[3]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of the potency of an inhibitor. Kᵢ* for Ensitrelvir represents the inhibition constant for a more tightly bound enzyme-inhibitor complex, suggesting a two-step binding process. While Bio-Layer Interferometry (BLI) has been used to confirm the covalent nature of Nirmatrelvir's binding, specific k_on_ and k_off_ values were not reported in the reviewed literature[3].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of binding kinetics data. Below are descriptions of the key experimental techniques cited in this guide.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common method to determine the IC₅₀ and Kᵢ values of 3CLpro inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Typical Protocol:

  • Reagents: Purified recombinant SARS-CoV-2 3CLpro, a FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and the inhibitor compound dissolved in DMSO.

  • Procedure: a. The inhibitor is serially diluted to various concentrations. b. The 3CLpro enzyme is pre-incubated with the different concentrations of the inhibitor in a microplate well for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding. c. The enzymatic reaction is initiated by adding the FRET substrate to the wells. d. The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Dabcyl-Edans pair).

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the Michaelis constant (K_m_) of the enzyme for the substrate.[2][4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d_ or K_a_), enthalpy (ΔH), and stoichiometry (n) of the interaction. For enzymatic reactions, it can also be used to determine kinetic parameters.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (3CLpro) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Typical Protocol for Ensitrelvir Inhibition:

  • Sample Preparation: Purified SARS-CoV-2 3CLpro and Ensitrelvir are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat signals from buffer mismatch. The concentrations of the protein and inhibitor are precisely determined.

  • ITC Experiment: a. The sample cell is filled with the 3CLpro solution. b. The injection syringe is filled with the Ensitrelvir solution at a concentration typically 10-20 times that of the protein. c. A series of small injections of Ensitrelvir are made into the 3CLpro solution while the temperature is kept constant. d. The heat change after each injection is measured and integrated to generate a binding isotherm.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., a two-site sequential binding model for Ensitrelvir, suggesting an initial complex formation followed by a conformational change to a tighter complex) to determine the thermodynamic and kinetic parameters, including the inhibition constants (Kᵢ and Kᵢ*).

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Viral Polyprotein Processing cluster_1 3CLpro Catalytic Cycle pp1ab Viral Polyproteins (pp1a, pp1ab) nsp Functional Non-structural Proteins (nsps) pp1ab->nsp Cleavage enzyme 3CLpro (Cys145, His41) enzyme_substrate Enzyme-Substrate Complex enzyme->enzyme_substrate Binding acyl_enzyme Acyl-Enzyme Intermediate enzyme_substrate->acyl_enzyme Acylation enzyme_product Enzyme-Product Complex acyl_enzyme->enzyme_product Deacylation (Hydrolysis) enzyme_product->enzyme Product Release inhibitor 3CLpro Inhibitor (e.g., Ensitrelvir, Nirmatrelvir) inhibitor->enzyme_substrate Inhibition

Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.

G start Start reagents Prepare Reagents: - Purified 3CLpro - FRET Substrate - Inhibitor Stock Solution - Assay Buffer start->reagents dilution Serially Dilute Inhibitor reagents->dilution preincubation Pre-incubate 3CLpro with Inhibitor dilution->preincubation reaction Initiate Reaction with FRET Substrate preincubation->reaction measurement Measure Fluorescence Increase Over Time reaction->measurement analysis Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 and Ki measurement->analysis end End analysis->end

Caption: Experimental Workflow for a FRET-based 3CLpro Inhibition Assay.

G cluster_0 Binding Characteristics cluster_1 Implications ensitrelvir Ensitrelvir (Non-covalent) binding_e Reversible Binding (Non-covalent interactions) ensitrelvir->binding_e nirmatrelvir Nirmatrelvir (Covalent) binding_n Irreversible/Slowly Reversible (Covalent bond with Cys145) nirmatrelvir->binding_n kinetics_e Two-step binding: Initial complex -> Tighter complex binding_e->kinetics_e kinetics_n Forms stable covalent adduct binding_n->kinetics_n duration_e Duration of action depends on koff and drug concentration at the target site. kinetics_e->duration_e duration_n Prolonged duration of action due to stable covalent bond. kinetics_n->duration_n

Caption: Logical Comparison of Ensitrelvir and Nirmatrelvir Binding Mechanisms.

Conclusion

Ensitrelvir and Nirmatrelvir are both potent inhibitors of SARS-CoV-2 3CLpro but operate through distinct binding mechanisms. Ensitrelvir is a non-covalent inhibitor that exhibits a two-step, tight-binding interaction with the enzyme. In contrast, Nirmatrelvir acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue.

The available data, primarily from FRET and ITC assays, indicate that both inhibitors are highly potent, with Kᵢ values in the low nanomolar range. However, a direct comparative analysis of their complete binding kinetics (k_on_ and k_off_) from a single study using techniques like SPR or BLI is not yet readily available in the public domain. Such data would be invaluable for a more nuanced understanding of their respective pharmacological profiles.

The detailed experimental protocols provided herein offer a basis for conducting further comparative studies to elucidate the full kinetic profiles of these and other emerging 3CLpro inhibitors, which is essential for the rational design of next-generation antiviral therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ensitrelvir Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ensitrelvir Fumarate, a non-covalent, non-peptidic inhibitor of SARS-CoV-2 3CL protease. Adherence to these protocols is critical due to the compound's potential hazards.

Safety and Hazard Profile of this compound

This compound is classified with specific hazards that dictate its handling and disposal requirements. The primary hazards, as identified in safety data sheets (SDS), include acute oral toxicity, skin irritation, and serious eye irritation.[1][2] A significant concern for disposal is its classification as very toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Due to these classifications, this compound must be handled as a hazardous substance, and its disposal must comply with stringent local, state, and federal regulations to prevent environmental contamination and ensure personnel safety.

Step-by-Step Disposal Protocol for this compound

The following procedures are designed to provide a clear workflow for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, it is mandatory to use appropriate PPE and engineering controls.

  • Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] An accessible safety shower and eyewash station are essential.[1][2]

  • Personal Protective Equipment :

    • Eye Protection : Wear tightly fitting safety goggles with side-shields.[1][2][3]

    • Hand Protection : Use protective, chemical-impermeable gloves.[1][2][3]

    • Body Protection : Wear impervious clothing, such as a lab coat, to prevent skin contact.[1][2][3]

Step 2: Waste Segregation and Collection

Proper segregation is the first step in compliant waste management.

  • Identify Waste Type : Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., pipette tips, gloves, vials).

  • Use Designated Containers :

    • Collect all this compound waste in a dedicated, properly labeled hazardous waste container.

    • The container must be securely sealed to prevent leaks or spills.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant, environmental hazard).

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and proper cleanup is crucial.

  • Contain the Spill : Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

  • Absorb Liquids : For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate Surfaces : Scrub contaminated surfaces and equipment with alcohol.[1]

  • Collect Waste : Place all contaminated materials (absorbent, used PPE, etc.) into the designated hazardous waste container.

Step 4: Final Disposal

The final disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all applicable regulations.

  • Regulatory Compliance : The disposal of contents and container must be in accordance with local, state, and federal regulations.[1][2] This is governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

  • Prohibited Disposal Methods :

    • DO NOT dispose of this compound down the drain.[4] This is strictly prohibited due to its high aquatic toxicity.

    • DO NOT dispose of in regular trash.

  • Professional Disposal Service : Arrange for pickup by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste, often through high-temperature incineration at a permitted facility.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Step 3: Follow Spill Cleanup Protocol - Absorb liquid - Decontaminate surfaces spill->cleanup Yes segregate Step 2: Segregate Waste into Labeled Hazardous Waste Container spill->segregate No cleanup->segregate seal Seal Container Securely segregate->seal store Store in Designated Hazardous Waste Accumulation Area seal->store disposal Step 4: Arrange Pickup by Licensed Hazardous Waste Disposal Company store->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.